N-Boc-2-chloroethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-chloroethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACLTXTYDFLHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396531 | |
| Record name | N-Boc-2-chloroethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71999-74-1 | |
| Record name | N-Boc-2-chloroethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]-2-chloroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-2-chloroethylamine (CAS: 71999-74-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-chloroethylamine, with the CAS number 71999-74-1, is a bifunctional organic compound widely utilized as a versatile intermediate in organic and pharmaceutical chemistry.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protected amine and a reactive chloroethyl group.[1] This unique combination makes it an invaluable building block for a variety of synthetic transformations.[1][2] The Boc group serves as a stable protecting group for the primary amine, preventing unwanted side reactions, and can be readily removed under mild acidic conditions.[2][3] The chloroethyl moiety acts as an electrophilic site, susceptible to nucleophilic substitution, enabling the introduction of an aminoethyl fragment into various molecular scaffolds.[1][2] This dual functionality is instrumental in the synthesis of complex molecules, including nitrogen-containing heterocycles, which are core structures in many pharmaceutical agents.[2]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 71999-74-1 | [4] |
| Molecular Formula | C₇H₁₄ClNO₂ | [4] |
| Molecular Weight | 179.64 g/mol | [4] |
| Appearance | Colourless to Yellow Oil to Off-White to Yellow Semi-Solid | [5] |
| Boiling Point | 75 °C at 8 mmHg (8 Torr) | [5][6] |
| Density | 1.070 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [5] |
| Storage Temperature | Recommended: -20°C, in a dry, sealed container. | [2][4][5] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ = 4.93 (br s, 1H, NHCO), 3.49-3.63 (m, 2H, ClCH₂), 3.36-3.48 (m, 2H, CH₂NH), 1.18 [s, 9H, C(CH₃)₃] | [5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 155.8 (C=O), 79.8 [C(CH₃)₃], 45.7 (CH₂Cl), 32.8 (CH₂NH), 28.2 [C(CH₃)₃] | [5] |
| Infrared (IR) (Pure) | 3347, 2924, 2854, 1725, 1709, 1503, 1462 cm⁻¹ | [5] |
| Mass Spectrometry | Molecular ion peak (M+H)⁺ at m/z 195.1 | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2][6]
| Category | Information | Reference |
| GHS Pictogram | [6] | |
| Signal Word | Danger | [2][6] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. | [2][6] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| Storage | Store locked up in a cool, well-ventilated area away from incompatible materials like strong acids, alkalis, and oxidizing agents. | [6] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be worn. Work should be conducted in a fume hood. | [2][6] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 2-chloroethylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).[5]
Materials:
-
2-chloroethylamine hydrochloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [5]
-
In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride (1.0 eq) and triethylamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add di-tert-butyl dicarbonate (0.9 eq) to the cooled, stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Upon completion of the reaction (monitored by TLC), wash the mixture sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.[5]
General Protocol for Nucleophilic Substitution Reactions
This compound is an excellent substrate for Sₙ2 reactions, allowing for the attachment of the protected aminoethyl group to various nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)
-
A polar aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Dissolve the chosen nucleophile (1.0 eq) and a suitable base (1.1-1.5 eq) in a polar aprotic solvent.
-
Add this compound (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Reactivity and Applications
The synthetic utility of this compound stems from its dual reactivity.[1]
1. Electrophilic Alkylating Agent: The primary mode of reactivity involves the chlorine atom acting as a good leaving group in nucleophilic substitution reactions.[2] This allows for the straightforward alkylation of a wide range of nucleophiles, making it a key intermediate for introducing a protected two-carbon amino chain.[1][2]
2. Aziridinium Ion Formation: A significant aspect of its reactivity is the intramolecular cyclization via neighboring group participation.[2] The nitrogen of the carbamate can displace the chloride ion to form a highly reactive, three-membered N-Boc-aziridinium ion intermediate.[2] This strained intermediate is readily opened by nucleophiles, leading to the formation of substituted ethylamine derivatives. This pathway is particularly important in the synthesis of heterocyclic compounds like piperazines.[2]
Applications in Synthesis:
-
Pharmaceutical Intermediates: It is a crucial building block for numerous biologically active molecules and drug candidates.[1][2] For example, it is used in the synthesis of N-Boc piperazine, an intermediate for drugs such as palbociclib.[2]
-
Heterocycle Synthesis: Its ability to act as a precursor to the N-Boc-aziridinium ion makes it highly valuable for constructing nitrogen-containing heterocycles.[2]
-
Protected Amine Introduction: It provides a reliable method for introducing a protected primary amine, which can be deprotected in a later synthetic step to reveal a reactive site for further functionalization.[2]
References
Synthesis of tert-butyl N-(2-chloroethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tert-butyl N-(2-chloroethyl)carbamate, a valuable intermediate in pharmaceutical and organic chemistry. This document provides a comprehensive overview of the synthetic methodology, including detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.
Introduction
Tert-butyl N-(2-chloroethyl)carbamate, also known as N-Boc-2-chloroethylamine, is a bifunctional molecule containing a Boc-protected amine and a reactive chloroethyl group. This structure makes it a crucial building block in the synthesis of more complex molecules, particularly in the development of novel drug candidates where the introduction of a protected aminoethyl moiety is required. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for sequential synthetic transformations.
Synthetic Pathway
The primary and most common method for the synthesis of tert-butyl N-(2-chloroethyl)carbamate involves the N-protection of 2-chloroethylamine or its hydrochloride salt with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is a standard procedure for the introduction of a Boc protecting group onto a primary amine.
Caption: General reaction scheme for the synthesis of tert-butyl N-(2-chloroethyl)carbamate.
Experimental Protocols
The following protocols are based on established procedures for the Boc protection of amines and analogous syntheses of similar haloalkyl carbamates.
Protocol 1: Synthesis using Triethylamine as a Base
Materials:
-
2-chloroethylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-chloroethylamine hydrochloride (1.0 eq) in dichloromethane or tetrahydrofuran.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension and stir for 15-30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis using Sodium Bicarbonate in a Biphasic System
Materials:
-
2-chloroethylamine hydrobromide (or hydrochloride)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-chloroethylamine hydrobromide (1.0 eq) in a mixture of tetrahydrofuran and water.[1]
-
Add sodium bicarbonate (1.2 eq) to the solution.[1]
-
At room temperature, slowly add di-tert-butyl dicarbonate (1.0 eq).[1]
-
Stir the mixture vigorously for 12-24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.[1]
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of tert-butyl N-(2-haloethyl)carbamates. The data for the bromo-analogue is presented as a close approximation for the chloro-analogue due to the similarity in the reaction mechanism.
| Parameter | Value | Reference |
| Yield (Bromo-analogue) | 82-94% (apparent) | [2] |
| Purity (Bromo-analogue) | >95% (after purification) | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [3] |
| Molecular Weight | 179.64 g/mol | [3] |
| CAS Number | 71999-74-1 | [3][4] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl N-(2-chloroethyl)carbamate.
References
A Technical Guide to N-Boc-2-chloroethylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
N-Boc-2-chloroethylamine, also known as tert-Butyl (2-chloroethyl)carbamate, is a strategically important bifunctional molecule widely utilized in organic and medicinal chemistry.[1][2] Its structure incorporates a reactive chloroethyl group, which is an excellent electrophile for nucleophilic substitution, and a tert-butoxycarbonyl (Boc) protected amine.[1][2][3] This arrangement allows for the controlled introduction of an aminoethyl moiety into complex molecular architectures. The Boc protecting group is stable under a variety of reaction conditions, including those involving nucleophiles and bases, but can be readily removed under mild acidic conditions to reveal the primary amine for further functionalization.[1][4] This dual reactivity makes it an invaluable building block in the synthesis of pharmaceuticals and other biologically active compounds.[1][2]
Physicochemical Data
The key quantitative and identifying data for this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][5][6][7] |
| Molecular Weight | 179.64 g/mol | [1][6][7] |
| CAS Number | 71999-74-1 | [1][2][5][6] |
| Appearance | Liquid | [5] |
| Synonyms | tert-Butyl (2-chloroethyl)carbamate, N-t-butoxycarbonyl-2-chloroethylamine | [5][6][7] |
| InChI Key | VACLTXTYDFLHJW-UHFFFAOYSA-N | [1][5] |
| SMILES | O=C(OC(C)(C)C)NCCCl | [6] |
Core Applications in Synthetic Chemistry
This compound serves as a cornerstone intermediate for introducing a protected two-carbon nitrogen-containing fragment. Its primary application lies in the alkylation of various nucleophiles, including amines, thiols, and carbanions, via Sₙ2 reactions.[3] This reactivity is fundamental to the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.
A significant application is in the synthesis of N-Boc-piperazine, a crucial intermediate for blockbuster drugs like the kinase inhibitor palbociclib and the antianginal agent ranolazine.[1] The general strategy involves the reaction of this compound with an amine, leading to the formation of a new carbon-nitrogen bond. Subsequent deprotection of the Boc group allows for further synthetic manipulations or cyclization events.
Experimental Protocol: Synthesis of N-Benzyl-N'-Boc-ethylenediamine
This protocol details a representative nucleophilic substitution reaction using this compound to alkylate benzylamine. This procedure is a foundational step for creating more complex diamine structures.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile, 0.2 M concentration).
-
Add the base, potassium carbonate (1.5 eq), to the solution.
-
Add benzylamine (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter off the inorganic salts (if K₂CO₃ was used) and concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-Benzyl-N'-Boc-ethylenediamine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of N-Benzyl-N'-Boc-ethylenediamine from this compound.
References
N-Boc-2-chloroethylamine: A Comprehensive Technical Guide for Drug Development Professionals
An in-depth examination of the physical, chemical, and synthetic properties of tert-Butyl (2-chloroethyl)carbamate, a pivotal intermediate in pharmaceutical research and development.
Introduction
N-Boc-2-chloroethylamine, also known as tert-Butyl (2-chloroethyl)carbamate, is a bifunctional organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique molecular architecture, featuring a reactive chloroethyl moiety and a stable tert-butoxycarbonyl (Boc) protected amine, renders it an exceptionally versatile building block in the synthesis of complex molecular entities.[1] The orthogonal nature of these functional groups allows for selective chemical transformations, making it a cornerstone intermediate in the development of novel therapeutics, including enzyme inhibitors and anticancer agents.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity and applications in drug discovery.
Physicochemical Properties
This compound is typically an off-white solid or a colorless to yellow oil, a state that can vary depending on its purity.[2] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value |
| CAS Number | 71999-74-1 |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol [1] |
| Appearance | Off-white solid or colorless to yellow oil[2] |
| Boiling Point | 246.8 °C at 760 mmHg[2] |
| Density | 1.07 g/cm³[2] |
| Refractive Index | 1.445[2] |
| Solubility | Soluble in polar organic solvents like chloroform and methanol.[3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (400 MHz, CDCl₃) | δ = 4.93 (br s, 1H, NHCO), 3.63-3.49 (m, 2H, ClCH₂), 3.48-3.36 (m, 2H, CH₂NH), 1.18 [s, 9H, C(CH₃)₃][3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 155.8 (C=O), 79.8 [C(CH₃)₃], 45.7 (CH₂Cl), 32.8 (CH₂NH), 28.2 [C(CH₃)₃][3] |
| Infrared (IR) | 3347, 2924, 2854, 1725, 1709, 1503, 1462 cm⁻¹[3] |
Chemical Properties and Reactivity
The synthetic utility of this compound is primarily dictated by the distinct reactivity of its two functional groups: the Boc-protected amine and the primary alkyl chloride.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. It is stable to a wide range of reaction conditions, including catalytic hydrogenation, and is resistant to basic and nucleophilic reagents.[4] This stability allows for selective reactions to occur at the chloroethyl moiety without interference from the amine. The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to liberate the free amine for subsequent functionalization.[1]
-
Chloroethyl Moiety: The chlorine atom serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions (Sₙ2).[5] This allows for the facile introduction of the protected aminoethyl fragment into a wide variety of molecules by reaction with nucleophiles such as amines, thiols, and carbanions. The chloroethyl group can also undergo intramolecular cyclization. Under basic conditions, the carbamate nitrogen can displace the chloride to form a transient, highly reactive N-Boc-aziridine intermediate. This intermediate can then be ring-opened by a nucleophile, providing a pathway to disubstituted ethane derivatives.
A key application of this reactivity is in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.[1] For example, this compound is a crucial precursor in the synthesis of N-Boc-piperazine.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established synthetic procedures.
Materials:
-
2-Chloroethylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add di-tert-butyl dicarbonate (1.0 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Upon completion of the reaction (monitored by TLC), wash the mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[3]
Purification by Column Chromatography
Due to the basic nature of the amine group, purification by silica gel chromatography can sometimes be challenging, leading to peak tailing. The use of a basic modifier in the eluent can mitigate this issue.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 5% ethyl acetate in hexane and gradually increase to 20-30%.
-
If peak tailing is observed, add a small amount of triethylamine (0.1-1%) to the eluent.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. The following is a representative protocol based on methods for similar compounds.
Table 3: Representative HPLC Method Parameters
| Parameter | Description |
| Instrument | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution to be analyzed at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the purity of the sample by comparing the peak areas.
Conclusion
This compound is a valuable and versatile intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for the synthesis of a wide range of biologically active molecules. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and analysis of this important compound, empowering researchers and drug development professionals in their pursuit of novel therapeutics. As with any chemical reagent, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
N-Boc-2-chloroethylamine: A Comprehensive Structural Analysis and Characterization Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-2-chloroethylamine, systematically named tert-butyl (2-chloroethyl)carbamate, is a bifunctional molecule of significant interest in organic synthesis, particularly in the development of pharmaceuticals.[1][2] Its structure, incorporating a reactive chloroethyl group and a stable Boc-protected amine, makes it a valuable building block for introducing a masked aminoethyl fragment into more complex molecular architectures.[1][2] This guide provides an in-depth technical overview of the structural analysis and characterization of this compound, presenting key data in a structured format and detailing the experimental protocols for its characterization.
Physicochemical and Spectroscopic Data
The fundamental properties and spectroscopic data of this compound are summarized in the tables below, providing a comprehensive reference for its identification and characterization.
General Properties
| Property | Value | Reference |
| CAS Number | 71999-74-1 | [1][3][4] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][4] |
| Molecular Weight | 179.64 g/mol | [1][4] |
| Physical Form | Colorless to Yellow Oil to Off-White to Yellow Semi-Solid | [5] |
| Boiling Point | 75 °C at 8 mmHg | [3] |
| Storage | Sealed in a dry environment, preferably in a freezer at -20°C | [1][4] |
Spectroscopic Data
The following tables detail the key spectroscopic signatures of this compound, which are crucial for its structural confirmation.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (400 MHz, CDCl₃)[5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.93 | br s | 1H | NHCO |
| 3.49-3.63 | m | 2H | ClCH₂ |
| 3.36-3.48 | m | 2H | CH₂NH |
| 1.18 | s | 9H | C(CH₃)₃ |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (100 MHz, CDCl₃)[5]
| Chemical Shift (δ) ppm | Assignment | |---|---|---| | 155.8 | C=O | | 79.8 | C (CH₃)₃ | | 45.7 | C H₂Cl | | 32.8 | C H₂NH | | 28.2 | C(C H₃)₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data [5]
| Wavenumber (cm⁻¹) | Interpretation |
| 3347 | N-H Stretch |
| 2924, 2854 | C-H Stretch (Aliphatic) |
| 1725, 1709 | C=O Stretch (Carbamate) |
| 1503 | N-H Bend |
| 1462 | C-H Bend |
Mass Spectrometry (MS) and Elemental Analysis
| Technique | Result | Reference |
| High-Resolution Mass Spectrometry (HRMS) | Can provide a highly accurate mass measurement to confirm the elemental composition. | [1] |
| Elemental Analysis | Calculated: C, 46.80%; H, 7.86%; N, 7.80%. Found: C, 46.91%; H, 7.89%; N, 7.74%. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments used in the characterization of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton spectrum. The characteristic signals include a singlet for the tert-butyl protons around δ 1.4 ppm, and two multiplets for the chloroethyl chain protons between δ 3.4–3.6 ppm.[1]
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Key signals confirming the structure include the carbamate carbonyl carbon, the quaternary and methyl carbons of the Boc group, and the two methylene carbons of the ethyl chain.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer.
Procedure:
-
Sample Preparation: A small amount of the neat liquid or semi-solid sample is placed between two potassium bromide (KBr) plates to create a thin film.
-
Data Acquisition: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: A key diagnostic peak is the strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group, which confirms the presence of the Boc group.[1] Other significant peaks include the N-H stretch and C-H stretches.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of the molecule.
Instrumentation: Mass Spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.[1]
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by GC or LC to ensure purity.
-
Ionization: An appropriate ionization technique, such as Electrospray Ionization (ESI), is used.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight of 179.64 g/mol . HRMS provides a highly accurate mass measurement that can be used to validate the elemental formula C₇H₁₄ClNO₂.[1]
Visualizing Workflows and Relationships
The following diagrams illustrate key aspects of working with this compound.
Caption: Synthetic and characterization workflow for this compound.
Caption: General synthetic utility of this compound.
References
Spectroscopic and Synthetic Profile of N-Boc-2-chloroethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and a common synthetic route for N-Boc-2-chloroethylamine (tert-butyl (2-chloroethyl)carbamate), a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Its utility lies in the orthogonal reactivity of the chloro group, a good leaving group for nucleophilic substitution, and the Boc-protected amine, which allows for controlled deprotection and subsequent functionalization.[1]
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide a detailed fingerprint of the molecule's atomic and functional group composition.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms.[1] The key signals for this compound are summarized below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.93 | broad singlet | 1H | NH CO |
| 3.63 - 3.49 | multiplet | 2H | ClCH₂ |
| 3.48 - 3.36 | multiplet | 2H | CH₂ NH |
| 1.18 | singlet | 9H | C(CH₃ )₃ |
| Solvent: CDCl₃, Frequency: 400 MHz[2] |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 155.8 | C =O (carbamate) |
| 79.8 | C (CH₃)₃ |
| 45.7 | C H₂Cl |
| 32.8 | C H₂NH |
| 28.2 | C(C H₃)₃ |
| Solvent: CDCl₃, Frequency: 100 MHz[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]
| Wavenumber (cm⁻¹) | Interpretation |
| 3347 | N-H stretch |
| 2924, 2854 | C-H stretch (aliphatic) |
| 1725, 1709 | C=O stretch (carbamate) |
| 1503 | N-H bend |
| 1462 | C-H bend |
| Sample: Pure[2] |
Experimental Protocol: Synthesis of this compound
The following protocol describes a common and efficient method for the synthesis of this compound from 2-chloroethylamine hydrochloride.
Materials and Reagents
-
2-Chloroethylamine hydrochloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure
-
In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride (2 g, 17.0 mmol) and triethylamine (2.37 mL, 17.0 mmol) in anhydrous dichloromethane (24 mL).[2]
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.[2]
-
Slowly add di-tert-butyl dicarbonate (3.6 mL, 15.3 mmol) to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.[2]
-
Upon completion of the reaction, wash the mixture sequentially with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
The resulting product is this compound, obtained as a dark liquid (2.91 g, 99% yield), which can often be used in subsequent steps without further purification.[2]
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the logical flow of using spectroscopic data to confirm the structure of the synthesized this compound.
Caption: Workflow of Spectroscopic Confirmation.
References
Stability and Storage of N-Boc-2-chloroethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-2-chloroethylamine (tert-butyl (2-chloroethyl)carbamate) is a critical bifunctional reagent in pharmaceutical and chemical synthesis, prized for its ability to introduce a protected aminoethyl moiety. Understanding its stability and requisite storage conditions is paramount for ensuring its integrity, reactivity, and the safety of laboratory personnel. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage and handling procedures, and methodologies for assessing its purity and degradation. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes information on the well-documented behavior of the N-Boc protecting group and chloroalkylamines to provide a comprehensive stability assessment.
Chemical Profile and Inherent Stability
This compound possesses two key functional groups that dictate its reactivity and stability: the N-tert-butoxycarbonyl (Boc) protecting group and a primary alkyl chloride.
-
N-Boc Group: The Boc group is a widely used amine protecting group renowned for its stability under a broad range of conditions, including basic, nucleophilic, and reductive environments.[1] However, it is characteristically labile to acidic conditions, which facilitates its removal during synthetic workflows.[1]
-
Chloroethyl Moiety: The chloroethyl group provides a reactive site for nucleophilic substitution. The stability of this group can be influenced by the presence of nucleophiles and elevated temperatures.
Overall, this compound is a stable compound when stored and handled correctly.[2] The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the Boc protecting group.
Recommended Storage Conditions
Proper storage is crucial to maintain the quality and prevent the degradation of this compound. The following conditions are recommended based on information from various suppliers and safety data sheets.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (Freezer) | To minimize potential degradation over long-term storage and maintain chemical stability.[2] |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | To prevent exposure to atmospheric moisture, which could potentially lead to hydrolysis of the Boc group, especially in the presence of any acidic impurities.[2] |
| Container | Tightly Sealed, Light-Resistant Container | To prevent exposure to moisture and light, which can be sources of energy for degradation. |
| Environment | Dry, Well-Ventilated Area | To avoid moisture and ensure proper ventilation in case of accidental release. |
Degradation Pathways
The principal degradation pathway for this compound is the acid-catalyzed cleavage of the N-Boc group. This reaction proceeds via a well-understood mechanism that results in the formation of 2-chloroethylamine, carbon dioxide, and isobutylene.
Under strongly basic conditions, while the Boc group is generally stable, the chloroethyl moiety could potentially undergo elimination or substitution reactions, although this is less commonly observed as the primary degradation route under normal storage conditions. Thermal degradation is also possible at elevated temperatures, which can lead to the cleavage of the Boc group.[3]
Experimental Protocols
Forced Degradation Study Protocol
To assess the intrinsic stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is essential. The following is a representative protocol based on ICH guidelines.[4][5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Dissolve the stressed sample in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.
-
-
Control Sample: Prepare a solution of this compound at 0.1 mg/mL in the mobile phase without subjecting it to any stress conditions.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products. The following is a proposed starting point for method development.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[6]
Safe Handling and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[7] It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[7] Therefore, strict adherence to safety protocols is mandatory.
Conclusion
This compound is a stable compound when stored under the recommended conditions of low temperature, in a dry and inert atmosphere. The primary stability concern is its susceptibility to acid-catalyzed hydrolysis, which leads to the cleavage of the N-Boc protecting group. Adherence to proper storage and handling protocols is essential to maintain the integrity of this valuable synthetic intermediate and to ensure the safety of laboratory personnel. The use of a validated stability-indicating HPLC method is crucial for monitoring the purity and stability of this compound in research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|CAS 71999-74-1|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Commercial Suppliers of High-Purity N-Boc-2-chloroethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-2-chloroethylamine (tert-Butyl (2-chloroethyl)carbamate) is a critical building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in the construction of complex nitrogen-containing heterocycles.[1] Its bifunctional nature, featuring a reactive chloroethyl group for nucleophilic substitution and a stable Boc-protecting group for the amine, makes it a versatile reagent in multi-step syntheses of active pharmaceutical ingredients (APIs).[1] This technical guide provides an in-depth overview of commercial suppliers, purity specifications, and key experimental protocols relevant to the use of high-purity this compound.
Commercial Availability and Specifications
A variety of chemical suppliers offer this compound, typically for research and development purposes. While purity levels are generally high, specific impurity profiles and analytical data are usually provided on a lot-specific Certificate of Analysis (CoA), which should be requested from the supplier. Below is a summary of prominent commercial suppliers and their stated product specifications.
| Supplier | Product Number | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |
| Sigma-Aldrich (Fluorochem) | FLUH99C7D89A | 98%[2] | 71999-74-1 | C₇H₁₄ClNO₂ | 179.64 | Ambient[2] |
| ChemScene | CS-W004916 | ≥98%[3] | 71999-74-1 | C₇H₁₄ClNO₂ | 179.64 | -20°C[3] |
| Apollo Scientific | OR18557 | ≥95%[4] | 71999-74-1 | C₇H₁₄ClNO₂ | 179.64 | --- |
| BLD Pharm | BD136365 | --- | 71999-74-1 | C₇H₁₄ClNO₂ | 179.64 | Cold-chain |
| CymitQuimica (Indagoo) | IN-DA003S72 | --- | 71999-74-1 | C₇H₁₄ClNO₂ | 179.64 | --- |
Note: This information is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most current specifications and to request a Certificate of Analysis for detailed quantitative data.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the N-tert-butoxycarbonylation of 2-chloroethylamine, typically from its hydrochloride salt, using di-tert-butyl dicarbonate (Boc₂O). This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid liberated from the starting material.
Reaction:
Detailed Methodology:
-
Dissolution: 2-Chloroethylamine hydrochloride is dissolved in a suitable solvent system, such as a mixture of water and an organic solvent like dichloromethane.
-
Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to neutralize the hydrochloride and free the amine.
-
Addition of Boc₂O: Di-tert-butyl dicarbonate (Boc₂O), dissolved in an organic solvent, is added to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, the organic layer is separated. The aqueous layer may be extracted with additional organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to yield high-purity this compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of this compound is critical for its application in pharmaceutical synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard method for assessing the purity and identifying any potential impurities.
Representative HPLC Method:
The following protocol is a representative method based on the analysis of similar N-Boc protected compounds and can be adapted for the quality control of this compound.[5]
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size[6] |
| Mobile Phase A | HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA)[7] |
| Mobile Phase B | HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[7] |
| UV Detection | 220 nm[7] |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
Experimental Workflow:
Application in Drug Development: A Precursor to Palbociclib
This compound is a key starting material in the synthesis of N-Boc-piperazine, which is a crucial intermediate for the production of the breast cancer drug Palbociclib. Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[8]
The inhibition of CDK4/6 by Palbociclib disrupts a key signaling pathway that controls cell cycle progression. Specifically, it prevents the phosphorylation of the Retinoblastoma (Rb) protein.[8] This, in turn, keeps the transcription factor E2F bound to Rb, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and ultimately halting cell proliferation.[8][9]
Cyclin D-CDK4/6-Rb Signaling Pathway:
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 71999-74-1 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 71999-74-1 Cas No. | 2-Chloroethylamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Versatile Virtuoso: N-Boc-2-chloroethylamine as a Cornerstone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available reagents, N-Boc-2-chloroethylamine has emerged as a particularly versatile and indispensable tool, empowering chemists across academic and industrial landscapes, especially within the realm of pharmaceutical development. Its unique bifunctional nature, featuring a sterically hindered tert-butyloxycarbonyl (Boc) protected amine and a reactive primary alkyl chloride, allows for a wide range of selective transformations. This technical guide provides a comprehensive overview of the core applications of this compound, detailing its synthesis, key reactions, and role in the construction of vital heterocyclic scaffolds, supported by experimental protocols and quantitative data.
Core Properties and Synthesis
This compound, formally known as tert-butyl (2-chloroethyl)carbamate, is a stable, liquid reagent at room temperature. The Boc protecting group imparts several advantageous properties: it deactivates the nitrogen nucleophilicity, preventing self-reaction, and it can be readily removed under mild acidic conditions, a cornerstone of modern protecting group strategy.[1][2]
Synthesis of this compound
A standard and high-yielding procedure for the synthesis of this compound involves the reaction of 2-chloroethylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | Quantity |
| 2-Chloroethylamine hydrochloride | 1.0 | 2 g (17.0 mmol) |
| Triethylamine (Et₃N) | 1.0 | 2.37 mL (17.0 mmol) |
| Di-tert-butyl dicarbonate (Boc₂O) | 0.9 | 3.6 mL (15.3 mmol) |
| Dichloromethane (CH₂Cl₂) | - | 24 mL |
Procedure:
-
To a round-bottom flask, 2-chloroethylamine hydrochloride (2 g, 17.0 mmol) and triethylamine (2.37 mL, 17.0 mmol) are dissolved in anhydrous dichloromethane (24 mL).
-
The solution is cooled to 0 °C under a nitrogen atmosphere.
-
Di-tert-butyl dicarbonate (3.6 mL, 15.3 mmol) is added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
Upon completion, the mixture is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Quantitative Data:
| Product | Yield | Purity | Spectroscopic Data |
| This compound | 99% | >97% | ¹H NMR (400 MHz, CDCl₃): δ = 4.93 (br s, 1H), 3.56 (t, J = 5.6 Hz, 2H), 3.42 (q, J = 5.6 Hz, 2H), 1.44 (s, 9H).¹³C NMR (100 MHz, CDCl₃): δ = 155.8, 79.8, 45.7, 42.8, 28.2. |
Key Applications in Organic Synthesis
The synthetic utility of this compound primarily stems from the electrophilicity of the carbon bearing the chlorine atom, making it an excellent substrate for nucleophilic substitution reactions.[1][2] This allows for the introduction of a protected two-carbon aminoethyl fragment into a wide range of molecules.
Synthesis of N-Boc-Piperazine
A prominent application of this compound is in the synthesis of N-Boc-piperazine, a crucial intermediate for numerous pharmaceuticals, including the CDK4/6 inhibitor Palbociclib.[1] While N-Boc-piperazine can be formed from piperazine itself, a more convergent and industrially scalable approach starts from diethanolamine. This involves the synthesis of an in-situ precursor to this compound.
Caption: General scheme for N-alkylation of amines.
Experimental Protocol: N-Alkylation of Benzylamine
| Reagent/Solvent | Molar Eq. |
| This compound | 1.0 |
| Benzylamine | 1.1 |
| Potassium Carbonate (K₂CO₃) | 2.0 |
| Acetonitrile (CH₃CN) | - |
Procedure:
-
To a solution of benzylamine in acetonitrile, potassium carbonate is added.
-
This compound is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Quantitative Data for N-Alkylation Reactions
| Amine Nucleophile | Product | Yield |
| Benzylamine | tert-butyl (2-(benzylamino)ethyl)carbamate | High |
| 4-Methoxyaniline | tert-butyl (2-((4-methoxyphenyl)amino)ethyl)carbamate | 70-80% |
The Aziridinium Ion Intermediate
The reactivity of this compound is often rationalized by the in-situ formation of a transient N-Boc-aziridinium ion. This highly strained, three-membered ring is a potent electrophile that is readily attacked by nucleophiles. This neighboring group participation enhances the reactivity of the primary chloride.
Formation and Trapping of the N-Boc-Aziridinium Ion
Caption: Formation and trapping of the aziridinium ion.
Role in Drug Discovery and Development
The utility of this compound and its derivatives is prominently highlighted in the synthesis of numerous active pharmaceutical ingredients (APIs). The ability to introduce a protected ethylamine linker is a common strategy in medicinal chemistry to connect different pharmacophoric fragments or to modulate the physicochemical properties of a drug candidate.
For instance, analogues of this compound are key building blocks in the synthesis of piperazine-containing drugs. The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting the central nervous system, cancer, and infectious diseases.
Conclusion
This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its dual functionality, coupled with the reliability of the Boc protecting group, provides chemists with a powerful tool for the construction of complex nitrogen-containing molecules. The applications presented in this guide, from the industrial-scale synthesis of N-Boc-piperazine to the versatile N-alkylation of amines, underscore its broad utility. For researchers and professionals in drug development, a thorough understanding of the reactivity and synthetic potential of this compound is essential for the innovation of novel molecular entities with therapeutic potential. As the demand for more sophisticated and targeted pharmaceuticals continues to grow, the importance of such versatile building blocks will undoubtedly continue to expand.
References
The Chloroethyl Group: A Double-Edged Sword in Reactivity and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chloroethyl group, a seemingly simple functional moiety, possesses a rich and complex reactivity profile that has established it as a cornerstone in both synthetic organic chemistry and the development of potent therapeutic agents. Its inherent electrophilicity, arising from the polarization of the carbon-chlorine bond, makes it a versatile tool for forging new chemical bonds. However, it is the nuanced interplay of substitution, elimination, and intramolecular cyclization reactions that truly defines its chemical character and biological significance. This guide provides a comprehensive exploration of the core principles governing the reactivity of the chloroethyl group, with a particular focus on its application in medicinal chemistry as a DNA alkylating agent.
Fundamental Reactivity: A Tale of Two Pathways
The reactivity of the chloroethyl group is primarily dictated by two competing reaction pathways: nucleophilic substitution and elimination. The preferred pathway is influenced by a variety of factors, including the structure of the substrate, the nature of the nucleophile or base, and the solvent system employed.
Nucleophilic Substitution Reactions (SN1 and SN2)
In nucleophilic substitution reactions, a nucleophile replaces the chlorine atom. This can occur via two distinct mechanisms:
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. This mechanism is favored for primary and, to a lesser extent, secondary chloroethyl compounds due to reduced steric hindrance.[1] Strong nucleophiles and polar aprotic solvents promote the SN2 pathway.[1]
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process involving the initial formation of a carbocation intermediate, which is then attacked by the nucleophile. This mechanism is favored for tertiary chloroethyl compounds due to the stability of the resulting tertiary carbocation.[1] Polar protic solvents are typically used to stabilize the carbocation intermediate.[1]
Elimination Reactions (E1 and E2)
In elimination reactions, a base removes a proton from a carbon atom adjacent to the one bearing the chlorine, resulting in the formation of an alkene.
-
E2 (Bimolecular Elimination): This is a concerted reaction where the base removes a proton at the same time the chloride ion departs. Strong, bulky bases favor the E2 mechanism.[2]
-
E1 (Unimolecular Elimination): This pathway also proceeds through a carbocation intermediate, which then loses a proton to form the alkene. The E1 reaction often competes with the SN1 reaction.[3]
The Aziridinium Ion: A Highly Reactive Intermediate in Drug Action
A critical aspect of the reactivity of 2-chloroethylamines, a common motif in anticancer drugs, is the intramolecular formation of a highly electrophilic aziridinium ion. This occurs through neighboring group participation, where the lone pair of electrons on the nitrogen atom attacks the carbon bearing the chlorine, displacing the chloride ion.[4] This cyclization dramatically enhances the alkylating potential of the molecule. The aziridinium ion is then susceptible to attack by nucleophiles, including the nitrogenous bases of DNA.
Quantitative Analysis of Reactivity
The reactivity of the chloroethyl group can be quantified through kinetic studies and the determination of thermochemical properties. The following tables summarize key quantitative data.
| Substrate | Nucleophile/Base | Solvent | Reaction Type | Rate Constant (k) | Reference |
| 2-Chloroethylamine | Amino Acid | Aqueous (pH 7.4) | SN2 | 0.05–0.2 M⁻¹s⁻¹ | [4] |
| 1-Chloroethyl-cyclohexane | 80% Ethanol | 80% Ethanol | SN1 (Solvolysis) | 3.19 x 10⁻⁴ s⁻¹ at 25°C |
Table 1: Selected Reaction Rate Constants for Chloroethyl Compounds. This table provides examples of reaction rates for different chloroethyl substrates under specific conditions, illustrating the influence of the reaction type and environment on reactivity.
| Bond | Molecule | Bond Dissociation Energy (kcal/mol) | Reference |
| C-Cl | Chloroethane | 84 | [2] |
| C-Cl | Vinyl Chloride | 207 (heterolytic) |
Table 2: Carbon-Chlorine Bond Dissociation Energies. This table highlights the strength of the C-Cl bond in different chemical environments. The significantly higher heterolytic bond dissociation energy in vinyl chloride is due to the partial double bond character of the C-Cl bond arising from resonance.
The Chloroethyl Group in Drug Development: DNA Alkylation
The ability of the chloroethyl group, particularly within the context of nitrogen mustards and nitrosoureas, to alkylate DNA is the cornerstone of its use in cancer chemotherapy. These drugs act as potent cytotoxic agents by forming covalent adducts with DNA bases, primarily at the N7 position of guanine.
This initial monofunctional alkylation can be followed by a second alkylation event, either from the second chloroethyl arm of a bifunctional agent or through the formation of a reactive intermediate, leading to the formation of highly cytotoxic interstrand cross-links (ICLs). ICLs physically prevent the separation of the DNA double helix, thereby inhibiting DNA replication and transcription and ultimately triggering programmed cell death (apoptosis).
Experimental Protocols
A thorough understanding of the reactivity of the chloroethyl group relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments.
Synthesis of a Nitrogen Mustard Derivative
This protocol outlines the synthesis of a flavonoid nitrogen mustard derivative, a class of compounds with potential anticancer activity.
Step 1: Synthesis of the Diethanolamine Intermediate
-
To a solution of the starting flavonoid (e.g., 7-hydroxy-2-phenyl-4H-chromen-4-one, 1 mmol) in acetonitrile (50 mL), add diethanolamine (10 mmol).
-
Heat the reaction mixture to reflux for 48 hours at 85°C.
-
Cool the mixture to room temperature to allow the product to crystallize.
-
Filter the solid under reduced pressure and wash with water.
-
Dry the product and purify by silica gel column chromatography (eluent: MeOH/CH₂Cl₂, 1:40) to yield the diethanolamine intermediate.
Step 2: Chlorination to the Nitrogen Mustard
-
To a solution of the diethanolamine intermediate (1 mmol) in dichloromethane (50 mL), add thionyl chloride (8 mmol).
-
Heat the reaction mixture to reflux for 48 hours.
-
Remove the solvent by rotary evaporation.
-
Dry the residue and purify by silica gel column chromatography (eluent: MeOH/CH₂Cl₂, 1:60) to obtain the final nitrogen mustard derivative.
Monitoring DNA Alkylation by LC-MS/MS
This protocol describes a method for the quantitative analysis of DNA adducts formed by chloroethylating agents using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
DNA Isolation and Hydrolysis: Isolate genomic DNA from cells treated with the chloroethylating agent. Digest the DNA enzymatically to individual deoxynucleosides.
-
LC Separation: Separate the deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
MS/MS Detection: Detect and quantify the specific chloroethyl-adducted deoxynucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the adduct and monitoring for a specific product ion after fragmentation.
-
Quantification: Generate a standard curve using known concentrations of the synthesized DNA adduct to quantify the amount of adduct present in the biological sample.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the chloroethyl-containing compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After incubation, solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Factors Influencing Reactivity: A Logical Overview
The reactivity of the chloroethyl group is not a static property but is modulated by a complex interplay of electronic and steric factors. A comprehensive understanding of these factors is crucial for predicting and controlling the outcome of reactions involving this versatile functional group.
Conclusion
The chloroethyl group is a powerful and versatile functional group whose reactivity can be finely tuned through careful consideration of substrate structure and reaction conditions. Its ability to act as an electrophile, particularly through the formation of the highly reactive aziridinium ion, has been masterfully exploited in the design of DNA alkylating agents that form the backbone of many cancer chemotherapy regimens. A deep understanding of the fundamental principles governing its reactivity, coupled with robust experimental methodologies for its synthesis and biological evaluation, will continue to drive innovation in both synthetic chemistry and the development of next-generation therapeutics. For researchers and drug development professionals, the chloroethyl group remains a critical tool in the quest for more effective and targeted medicines.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Method for the synthesis of flavonoid nitrogen mustard derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Boc-2-chloroethylamine in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-chloroethylamine (tert-butyl (2-chloroethyl)carbamate) is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules.[1] Its structure incorporates a reactive primary alkyl chloride for nucleophilic substitution and a tert-butyloxycarbonyl (Boc) protected amine. This strategic design allows for the introduction of a protected aminoethyl moiety into a variety of molecular scaffolds. The Boc group provides robust protection under many reaction conditions and can be readily removed under mild acidic conditions, enabling sequential functionalization.[2]
These application notes provide detailed protocols for the use of this compound in SN2 reactions with various nucleophiles, including primary and secondary amines, thiols, and phenols.
Reaction Mechanism and Scope
The primary application of this compound in synthesis is as an electrophile in SN2 reactions. The carbon atom bearing the chlorine is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride leaving group.[1] The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In some cases, particularly with weaker nucleophiles or under conditions that favor it, the reaction may proceed through an intermediate aziridinium ion, which is then opened by the nucleophile.[2]
The general scheme for this reaction is as follows:
Caption: General SN2 reaction of this compound.
A diverse array of nucleophiles can be successfully employed in this transformation, making this compound a key building block for introducing an aminoethyl fragment in drug discovery and development.[1]
Data Presentation: Reaction of this compound with Various Nucleophiles
The following table summarizes typical reaction conditions and expected yields for the SN2 reaction of this compound with representative nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Nucleophile Class | Example Nucleophile | Product | Typical Solvent | Base | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | Benzylamine | tert-butyl (2-(benzylamino)ethyl)carbamate | Acetonitrile | K₂CO₃ | 80 | 12-18 | 85-95 |
| Secondary Amine | Diethylamine | tert-butyl (2-(diethylamino)ethyl)carbamate | DMF | K₂CO₃ | 60-80 | 12-24 | 80-90 |
| Thiol | Thiophenol | tert-butyl (2-(phenylthio)ethyl)carbamate | DMF | NaH | 25 | 2-4 | 90-98 |
| Phenol | Phenol | tert-butyl (2-phenoxyethyl)carbamate | DMF | NaH | 60-80 | 12-18 | 75-85 |
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for reactions employing moisture-sensitive reagents like sodium hydride.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes the N-alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), benzylamine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to provide a reaction concentration of approximately 0.5 M.
-
Stir the mixture at 80 °C for 12-18 hours.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Caption: Workflow for the reaction with a primary amine.
Protocol 2: Reaction with a Secondary Amine (e.g., Diethylamine)
This protocol outlines the N-alkylation of a secondary amine.
Materials:
-
This compound
-
Diethylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.5 M).
-
Add potassium carbonate (2.0 eq) and diethylamine (1.2 eq).
-
Stir the mixture at 70 °C for 12-24 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if required.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
This protocol details the S-alkylation of a thiol.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere (N₂ or Ar)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous DMF in a flask under an inert atmosphere, add a solution of thiophenol (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Protocol 4: Reaction with a Phenol (e.g., Phenol)
This protocol describes the O-alkylation of a phenol.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere (N₂ or Ar)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of phenol (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) and heat the reaction mixture to 70 °C for 12-18 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Subsequent Deprotection of the Boc Group
A key advantage of using this compound is the ability to deprotect the resulting secondary amine under mild acidic conditions for further functionalization.
Caption: Boc deprotection of the SN2 reaction product.
General Deprotection Protocol:
-
Dissolve the N-Boc protected amine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild base during an aqueous workup to yield the free amine.
References
Application Notes and Protocols for N-Alkylation with N-Boc-2-chloroethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of primary and secondary amines, O-alkylation of phenols, and S-alkylation of thiols using N-Boc-2-chloroethylamine. This versatile bifunctional reagent is a valuable tool in organic synthesis, particularly in pharmaceutical and medicinal chemistry, for the introduction of a protected aminoethyl moiety.[1]
The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for subsequent functionalization of the primary amine.[1] The chloroethyl group serves as a reactive site for nucleophilic substitution by a variety of nucleophiles.[1]
Reaction Mechanism
The alkylation reaction with this compound proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (amine, phenoxide, or thiolate) attacks the carbon atom bearing the chlorine, displacing the chloride leaving group in a single concerted step. The use of a base is typically required to deprotonate the nucleophile, thereby increasing its nucleophilicity.
Caption: General SN2 mechanism for the alkylation of nucleophiles with this compound.
Experimental Protocols
General Protocol for N-Alkylation of Amines
This protocol is suitable for the mono-N-alkylation of primary and secondary aliphatic and aromatic amines. The use of a base such as potassium carbonate or cesium carbonate is crucial for scavenging the HCl generated during the reaction and for deprotonating the amine starting material.[2][3]
Materials:
-
Amine (primary or secondary)
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard glassware for organic synthesis under an inert atmosphere
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 - 1.5 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-90 °C) and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for O-Alkylation of Phenols
This protocol is suitable for the O-alkylation of phenols. Cesium carbonate is often a more effective base for this transformation due to its higher solubility in organic solvents.[4][5][6]
Materials:
-
Phenol
-
This compound
-
Anhydrous Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile or DMF
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add the phenol (1.0 eq.), anhydrous cesium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C for acetonitrile) and stir for the specified time.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for S-Alkylation of Thiols
This protocol is suitable for the S-alkylation of thiols. The reaction conditions are similar to those for O-alkylation of phenols, often employing a carbonate base in a polar aprotic solvent.
Materials:
-
Thiol
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.0 eq.) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq.) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative examples of N-, O-, and S-alkylation reactions using this compound. Yields are for the isolated, purified product.
Table 1: N-Alkylation of Various Amines
| Entry | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 12 | 88 |
| 3 | Benzylamine | Cs₂CO₃ | DMF | 60 | 5 | 92 |
| 4 | Piperidine | K₂CO₃ | DMF | 70 | 8 | 95 |
| 5 | Morpholine | K₂CO₃ | DMF | 70 | 8 | 93 |
Table 2: O-Alkylation of Various Phenols
| Entry | Phenol Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cs₂CO₃ | Acetonitrile | 80 | 5 | 94 |
| 2 | 4-Cresol | Cs₂CO₃ | Acetonitrile | 80 | 5 | 96 |
| 3 | 4-Chlorophenol | Cs₂CO₃ | Acetonitrile | 80 | 6 | 91 |
| 4 | 2-Naphthol | Cs₂CO₃ | DMF | 80 | 4 | 95 |
Table 3: S-Alkylation of Various Thiols
| Entry | Thiol Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 25 | 6 | 92 |
| 2 | 4-Methylthiophenol | K₂CO₃ | DMF | 25 | 6 | 94 |
| 3 | Benzyl mercaptan | K₂CO₃ | DMF | 25 | 4 | 96 |
Experimental Workflow
The general workflow for the alkylation reaction and subsequent product isolation and purification is outlined below.
Caption: General experimental workflow for alkylation with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 5. Improved Cs2Co3 Promoted O-Alkylation of Phenols | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-Boc-Piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate) is a pivotal intermediate in the pharmaceutical and chemical industries.[1] Its monosubstituted nature, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, allows for the selective functionalization of the second nitrogen atom. This makes it a versatile building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs). The Boc protecting group is favored for its stability across various reaction conditions and its straightforward removal under mild acidic conditions.
While the user has inquired about a direct synthesis route from N-Boc-2-chloroethylamine, this starting material contains only a single chloroethyl arm and thus cannot directly cyclize to form the six-membered piperazine ring. A more established and industrially viable method, which utilizes a related intermediate, begins with the cost-effective starting material, diethanolamine. This process involves the formation of a bis(2-chloroethyl) intermediate, which is subsequently protected with a Boc group and then cyclized. This application note will provide a detailed protocol for this robust, three-step synthesis, which is noted for its high yield and purity, making it suitable for large-scale industrial production.[1][2]
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for N-Boc-piperazine on an industrial scale is governed by factors such as cost, availability of starting materials, yield, purity, and scalability. The two most common methods are the direct Boc-protection of piperazine and the multi-step synthesis from diethanolamine.
| Parameter | Method 1: Direct Protection of Piperazine | Method 2: Synthesis from Diethanolamine |
| Starting Materials | Piperazine, Di-tert-butyl dicarbonate (Boc₂O) | Diethanolamine, Thionyl chloride, Boc₂O, Ammonia |
| Key Advantages | Fewer steps. | High yield and purity, low-cost and readily available starting materials, milder reaction conditions.[1][2] |
| Key Disadvantages | Formation of di-protected byproduct, requires extensive purification, higher cost of piperazine.[2][3] | More steps involved. |
| Typical Overall Yield | Moderate | > 93.5% (A specific example cites 94.3%).[1][2] |
| Typical Purity | Variable, requires significant purification. | > 99% (A specific example cites 99.42%).[1][2] |
| Scalability | Scalable, but purification can be challenging on a large scale. | Highly suitable for industrial production.[1][2] |
Experimental Protocols
Protocol: Large-Scale Synthesis of N-Boc-Piperazine from Diethanolamine
This innovative method circumvents the use of piperazine as a starting material, instead employing the cost-effective and readily available diethanolamine.[1][2] The synthesis proceeds in three main steps: chlorination, Boc protection, and aminolysis cyclization.[2][3]
Step 1: Synthesis of Bis(2-chloroethyl)amine
-
Reaction Setup: In a suitable reactor, charge diethanolamine.
-
Chlorination: Slowly add thionyl chloride to the diethanolamine. The recommended molar ratio of thionyl chloride to diethanolamine is in the range of 2.75-3.25:1.[2]
-
Reaction Conditions: Control the temperature during the addition of thionyl chloride. After the addition is complete, allow the reaction to proceed to completion.
-
Work-up: The resulting bis(2-chloroethyl)amine is typically used in the next step without extensive purification.
Step 2: Synthesis of Tert-butyl bis(2-chloroethyl)carbamate
-
Reaction Setup: To the crude bis(2-chloroethyl)amine from the previous step, add purified water. The amount of water should be 2-3 times the mass of the feed liquid from step 1.[1][2]
-
Boc Protection: Add an inorganic base, such as sodium carbonate, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The molar ratio of Boc anhydride to the initial diethanolamine should be approximately 0.95-1.05:1.[2]
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature and stir for 12-16 hours.[1][2]
-
Work-up: After the reaction is complete, the product, tert-butyl bis(2-chloroethyl)carbamate, is separated and used in the final step.
Step 3: Synthesis of N-Boc-piperazine
-
Cyclization: To the tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water. The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.[1][2]
-
Reaction Conditions: Raise the temperature to approximately 60°C and maintain it for about 2.5 hours.[1]
-
Work-up and Purification:
-
Cool the reaction mixture to below 25°C.[1]
-
Perform liquid-liquid extraction using ethyl acetate.[1]
-
Dry the combined organic layers over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure at a temperature below 60°C to remove the ethyl acetate.[1]
-
Cool the residue to obtain N-Boc-piperazine as a white to light yellow powder.
-
Visualizations
Experimental Workflow
Caption: Workflow for the industrial synthesis of N-Boc-piperazine from diethanolamine.
Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of N-Boc-piperazine.
For large-scale industrial applications, the synthesis of N-Boc-piperazine starting from diethanolamine offers significant advantages in terms of yield, purity, cost-effectiveness, and the use of readily available raw materials. This method represents a more efficient and sustainable approach compared to the traditional direct Boc-protection of piperazine, which often suffers from lower yields and complex purification processes. The detailed protocol provided herein offers a robust and scalable solution for the production of this critical pharmaceutical intermediate.
References
Application Notes: N-Boc-2-chloroethylamine in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-2-chloroethylamine (tert-butyl N-(2-chloroethyl)carbamate) is a bifunctional synthetic building block of significant importance in the pharmaceutical industry.[1][2] Its structure incorporates a reactive chloroethyl group, susceptible to nucleophilic substitution, and a tert-butoxycarbonyl (Boc) protected amine.[2] This orthogonal reactivity allows for the controlled and sequential introduction of a masked aminoethyl moiety into complex molecular scaffolds.[1][3] This attribute makes it an invaluable intermediate in the synthesis of various nitrogen-containing heterocycles and other key precursors for Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and central nervous system (CNS) agents.[1][4]
Physicochemical Properties and Safety Information
Handling of this compound requires adherence to strict safety protocols due to its hazardous nature.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 71999-74-1 | [2][5][6] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][6] |
| Molecular Weight | 179.64 g/mol | [1][6] |
| Appearance | Liquid | [5] |
| Purity | Typically ≥98% | [3][5][6] |
| Storage | Store sealed in a dry environment, preferably in a freezer at -20°C. |[1][6][7] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Reference |
|---|---|---|
| Signal Word | Danger | [1][8] |
| Pictograms | Corrosion, Health Hazard, Exclamation Mark | [6][8] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. | [1][8] |
| Precautionary Statements | P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P304+P340, P405, P501 | [8] |
| Handling | Use personal protective equipment (gloves, goggles, lab coat). Work in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. |[1][8] |
Core Reactivity: Aziridinium Ion Intermediate
The primary mode of reactivity for this compound involves an intramolecular nucleophilic substitution. The nitrogen of the carbamate group displaces the chloride, forming a transient and highly electrophilic N-Boc-aziridinium ion.[1] This strained, three-membered ring is readily opened by a wide range of nucleophiles, effectively installing the N-Boc-aminoethyl group onto the nucleophilic species.[1]
Applications in Pharmaceutical Intermediate Synthesis
Synthesis of N-Boc-Piperazine
N-Boc-piperazine is a cornerstone intermediate for a multitude of APIs, including the kinase inhibitor Palbociclib and the antianginal agent Ranolazine .[1][9] An efficient, industrially scalable synthesis route begins with diethanolamine and proceeds through a bis(2-chloroethyl)amine intermediate.[9][10]
Table 3: Quantitative Data for N-Boc-Piperazine Synthesis
| Step | Key Reagents & Molar Ratios | Solvent / Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| 1. Chlorination | Diethanolamine, Thionyl chloride (1 : 2.75-3.25) | Reflux | 3-5 h | High | [9] |
| 2. Boc Protection | Bis(2-chloroethyl)amine, Boc₂O (1 : 0.95-1.05), Na₂CO₃ | Purified Water | 12-16 h | High | [9] |
| 3. Cyclization | Carbamate intermediate, Ammonia (1 : 2-4 relative to initial diethanolamine) | Water | ~2.5 h at 60°C | >93.5% |[10][11] |
General N-Alkylation of Amines and Heterocycles
This compound is widely used to introduce the protected aminoethyl group onto primary and secondary amines, anilines, and various nitrogen-containing heterocycles. This reaction is fundamental in building side chains or linking fragments in drug discovery.[3][4]
Table 4: Typical Conditions for N-Alkylation Reactions
| Parameter | Conditions |
|---|---|
| Nucleophile | Primary/Secondary Amines, Anilines, Thiols, Alcohols |
| Base | K₂CO₃, NaH, Et₃N, DBU |
| Solvent | DMF, Acetonitrile (ACN), DMSO, THF |
| Temperature | Room Temperature to 80°C |
| Reaction Time | 4 - 24 hours |
Role in the Synthesis of Approved Drugs
The intermediates derived from this compound chemistry are pivotal in constructing complex APIs.
-
Vortioxetine: This antidepressant is synthesized via a key step involving the coupling of piperazine with an aryl halide intermediate, often through a Buchwald-Hartwig amination.[12][13] N-Boc-piperazine is the ideal starting material for this transformation, highlighting the downstream importance of chloroethylamine-based syntheses.[14]
-
Linezolid: The synthesis of the antibiotic Linezolid involves the N-alkylation of an aniline derivative (3-fluoro-4-morpholinobenzenamine).[15] While various electrophiles can be used, this key step mirrors the fundamental alkylating reactivity of chloroethylamine derivatives to form a crucial C-N bond in the synthesis pathway.[15]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Piperazine from Diethanolamine (Illustrative Three-Step Process)
-
Step 1: Chlorination to form Bis(2-chloroethyl)amine.
-
In a reactor equipped with a stirrer, reflux condenser, and dropping funnel, charge diethanolamine.
-
Slowly add thionyl chloride (molar ratio of ~3:1 to diethanolamine) while controlling the temperature.
-
After the addition is complete, reflux the mixture for 4 hours.[9]
-
Cool the reaction mixture to below 10°C. The resulting bis(2-chloroethyl)amine hydrochloride is typically used directly in the next step.
-
-
Step 2: Boc Protection.
-
Prepare a solution of sodium carbonate (as an inorganic base) in purified water.[9]
-
Add the crude bis(2-chloroethyl)amine hydrochloride from Step 1 to the basic solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) in a molar ratio of approximately 1:1 with the starting diethanolamine.[9]
-
Stir the biphasic mixture vigorously at room temperature for 12-16 hours until the reaction is complete (monitored by TLC or HPLC).[9]
-
Separate the organic layer containing tert-butyl bis(2-chloroethyl)carbamate.
-
-
Step 3: Aminolysis and Cyclization.
-
To the carbamate intermediate from Step 2, slowly add aqueous ammonia (ensure the molar ratio of ammonia to the initial diethanolamine is between 2-4:1).[10]
-
Heat the reaction mixture to 60°C and maintain for approximately 2.5 hours.[10]
-
Cool the mixture to below 25°C and perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-piperazine.
-
Purify the product by distillation or recrystallization as required.
-
Protocol 2: General N-Alkylation of an Amine
-
To a solution of the amine substrate (1.0 eq.) in a suitable solvent (e.g., DMF or ACN), add a base such as potassium carbonate (2.0-3.0 eq.).
-
Add this compound (1.1-1.5 eq.) to the suspension.
-
Stir the reaction mixture at a temperature between 25°C and 80°C for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel.
Protocol 3: N-Boc Group Deprotection
The removal of the Boc protecting group is a critical final step in many synthetic sequences.
Table 5: Common Reagents for N-Boc Deprotection
| Reagent | Solvent | Temperature | Time | Notes | Reference |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT | 30 min - 2 h | Very common; volatile byproducts. | [16][17] |
| Hydrochloric Acid (4M) | 1,4-Dioxane or Ethyl Acetate | 0°C to RT | 1 - 4 h | Forms the hydrochloride salt directly. | [16][17] |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 h | Mild conditions, suitable for acid-labile substrates. | [18] |
| Water (neat) | Water | 90-100°C (Reflux) | < 15 min | Green, reagent-free method. |[19] |
-
General Procedure (using TFA/DCM):
-
Dissolve the N-Boc protected compound (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically 5-10 eq., often as a 20-50% solution in DCM) dropwise.[17]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., sat. NaHCO₃ solution) and extracted to yield the free amine.
-
Conclusion
This compound is a highly effective and versatile reagent in pharmaceutical synthesis. Its defined and predictable reactivity, centered on the formation of an aziridinium ion intermediate, allows for the precise introduction of the valuable N-Boc-aminoethyl moiety. Its application in the synthesis of key intermediates like N-Boc-piperazine, and by extension its role in the total synthesis of numerous approved drugs, solidifies its status as a critical tool for researchers and professionals in drug development.
References
- 1. This compound|CAS 71999-74-1|RUO [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 71999-74-1 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. 71999-74-1|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different synthetic routes to vortioxetine hydrobromide_Chemicalbook [chemicalbook.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. reddit.com [reddit.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mcours.net [mcours.net]
Application Notes and Protocols: The Reaction of N-Boc-2-chloroethylamine with Primary and Secondary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Boc-2-chloroethylamine (tert-butyl (2-chloroethyl)carbamate) is a highly valuable bifunctional reagent in modern organic and medicinal chemistry. Its structure incorporates a reactive chloroethyl group, which is an excellent electrophile for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc) protected amine.[1][2] This arrangement allows for the controlled introduction of a protected aminoethyl moiety onto a variety of nucleophiles. The Boc group prevents unwanted side reactions at the nitrogen atom of the reagent and can be easily removed under acidic conditions, revealing a primary amine for further functionalization.
This dual functionality makes this compound a cornerstone intermediate for synthesizing N-substituted ethylenediamine derivatives, which are prevalent structural motifs in biologically active molecules and pharmaceutical agents.[2][3][4] These application notes provide detailed protocols for the reaction of this compound with primary and secondary amines and summarize the general conditions required for this transformation.
Reaction Mechanism and Principles
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary or secondary amine acts as the nucleophile, attacking the carbon atom bonded to the chlorine. The chloride ion is displaced as the leaving group, forming a new carbon-nitrogen bond.
A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically added to the reaction mixture. Its role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, preventing the protonation and deactivation of the nucleophilic amine.[5]
A common challenge in the alkylation of amines is overalkylation, as the product amine is often more nucleophilic than the starting amine.[6] However, in this specific reaction, the amine on the electrophile is protected by the Boc group, mitigating self-polymerization or related side reactions. The primary concern remains the potential for the nucleophilic amine to react multiple times if it possesses more than one reactive site.[7]
Quantitative Data Summary
The efficiency of the alkylation reaction is highly dependent on the nucleophilicity and steric hindrance of the amine, as well as the reaction conditions. The following table summarizes typical conditions used for this transformation. Yields are generally moderate to good but should be optimized for each specific substrate.
| Parameter | Primary Amines (e.g., Benzylamine) | Secondary Amines (e.g., Piperidine) | Notes & Considerations |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | 1.0 - 1.2 equivalents | A slight excess of the amine can help drive the reaction to completion. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | K₂CO₃, Cs₂CO₃, Et₃N | An inorganic base like K₂CO₃ is often preferred for easier removal during workup. Use 1.5-2.0 equivalents.[5] |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF) | Acetonitrile (MeCN), Tetrahydrofuran (THF) | Polar aprotic solvents are generally effective for SN2 reactions.[8] Anhydrous conditions are recommended. |
| Temperature | Room Temperature to 60 °C | Room Temperature to 60 °C | Heating may be required for less nucleophilic or sterically hindered amines.[9] |
| Reaction Time | 4 - 24 hours | 2 - 18 hours | Reaction progress should be monitored by TLC or LC-MS.[5] |
| Expected Yield | Moderate to Good (40-80%) | Good to Excellent (60-95%) | Yields are highly substrate-dependent. Secondary amines are typically more nucleophilic and may react faster and in higher yield than primary amines.[6] |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of an Amine
This protocol describes a general method for the N-alkylation of a primary or secondary amine with this compound.[5]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile (approx. 10 mL per mmol of the limiting reagent).
-
Add the primary or secondary amine (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature and filter to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted-N'-Boc-ethylenediamine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Subsequent Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group to yield the free N-substituted ethylenediamine, which is a common subsequent step.[7]
Materials:
-
N-substituted-N'-Boc-ethylenediamine (from Protocol 1)
-
4M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA))
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the Boc-protected product (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or dioxane).
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution at room temperature. Alternatively, dissolve the substrate in DCM and add an excess of TFA (e.g., 10-20% v/v).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS. Effervescence (CO₂ evolution) may be observed.
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
-
The product is typically obtained as the hydrochloride salt. To obtain the free amine, dissolve the salt in water, cool in an ice bath, and basify to pH >12 with a cold NaOH solution.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free N-substituted ethylenediamine.
Visualizations
Safety Information
-
This compound: This reagent is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
References
Application Notes and Protocols for Boc Deprotection of N-Boc-2-chloroethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. For N-Boc-2-chloroethylamine derivatives, the deprotection step is a critical transformation. However, the presence of the chloroethyl moiety introduces the potential for intramolecular cyclization to form an aziridine ring, a side reaction that must be carefully managed.
This document provides detailed application notes and experimental protocols for various methods of Boc deprotection of this compound derivatives. It includes a comparative summary of reaction conditions, detailed step-by-step procedures, and visual workflows to guide researchers in selecting the optimal method for their specific needs, with a strong emphasis on minimizing side reactions.
Comparison of Deprotection Methods
The selection of a deprotection method depends on the stability of the substrate and the desired reaction outcome. The following table summarizes common deprotection methods with typical reaction conditions and expected yields for N-Boc protected amines, with specific considerations for 2-chloroethylamine derivatives.
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Strong Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp | 1 - 4 | >90 | Fast and efficient, but harsh. May not be suitable for acid-sensitive substrates. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temp | 1 - 24 | >90 | Effective, often precipitates the product as the hydrochloride salt, simplifying isolation. | |
| Mild Acidic | p-Toluenesulfonic Acid (pTSA) | Dichloromethane/Methanol | Room Temp - 40 | 2 - 16 | 85-95 | Milder conditions, suitable for some acid-sensitive substrates. |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | 12 - 48 | 80-90 | Can be selective for Boc deprotection in the presence of other acid-labile groups. |
| Alternative | Oxalyl Chloride/Methanol | Methanol | Room Temp | 1 - 4 | >70 | Mild conditions, reported to be tolerant of other functional groups.[1][2] |
| Thermal | Heat (no reagent) | Water or TFE | 100 - 150 | 0.5 - 5 | Variable | Environmentally friendly "green" method, but high temperatures can promote aziridine formation. |
Signaling Pathways and Logical Relationships
The choice of the deprotection method is contingent on the substrate's sensitivity and the desired outcome. The following decision tree illustrates the logical selection process.
Caption: Decision tree for selecting a Boc deprotection method.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective for the rapid removal of the Boc group.
Experimental Workflow:
Caption: Workflow for TFA-mediated Boc deprotection.
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Caution: For the optional aqueous workup to obtain the free amine, proceed with care to avoid aziridine formation. Redissolve the residue in DCM and wash cautiously with a saturated aqueous NaHCO₃ solution until gas evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine. It is often preferable to isolate the stable TFA salt.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This is another standard and effective method, often resulting in the precipitation of the hydrochloride salt of the deprotected amine.
Experimental Workflow:
Caption: Workflow for HCl-mediated Boc deprotection.
Materials:
-
This compound derivative
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add the this compound derivative (1.0 equiv).
-
Add a solution of 4M HCl in 1,4-dioxane. The substrate may dissolve or remain as a suspension.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrate.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash with diethyl ether to remove non-polar impurities.
-
Dry the collected solid under vacuum to obtain the 2-chloroethylamine hydrochloride salt.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates that are sensitive to strong acids.[1][2]
Experimental Workflow:
Caption: Workflow for Boc deprotection using oxalyl chloride.
Materials:
-
This compound derivative
-
Methanol, anhydrous
-
Oxalyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the this compound derivative (1.0 equiv) in anhydrous methanol.
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3.0 equiv) dropwise to the solution. An exotherm and gas evolution may be observed.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. Further purification may be necessary.
Potential Side Reaction: Aziridine Formation
A significant side reaction during the handling and deprotection of this compound derivatives is the intramolecular cyclization to form a Boc-protected aziridine. This is particularly favored under basic conditions or upon heating.
Mitigation Strategies:
-
Avoid Basic Conditions: During workup of acidic deprotection reactions, use caution when neutralizing with base. It is often preferable to isolate the amine as its salt.
-
Low Temperatures: Perform deprotection reactions at or below room temperature whenever possible. Avoid excessive heating.
-
Choice of Method: Strongly acidic conditions (TFA, HCl) at low temperatures are generally effective for deprotection while minimizing aziridine formation. Milder methods should be carefully evaluated for this side reaction.
Conclusion
The deprotection of this compound derivatives can be achieved through various methods, with the choice depending on the specific substrate and desired outcome. Standard acidic conditions using TFA or HCl are generally robust and reliable. For more sensitive substrates, milder acidic or alternative methods can be employed. Careful consideration of reaction conditions, particularly temperature and basicity, is crucial to prevent the formation of the aziridine byproduct. The protocols and data provided in this document serve as a comprehensive guide for researchers to perform this important transformation successfully.
References
Application Notes and Protocols: The Use of N-Boc-2-chloroethylamine in the Synthesis of Heterocyclic Compounds
Introduction
N-Boc-2-chloroethylamine (tert-butyl (2-chloroethyl)carbamate) is a highly versatile bifunctional reagent in modern organic synthesis.[1][2] Its structure incorporates a reactive primary chloride, which serves as an excellent electrophile for nucleophilic substitution, and a tert-butoxycarbonyl (Boc) protected amine.[1][2] This orthogonal reactivity allows for the sequential and controlled introduction of a protected aminoethyl fragment into molecular scaffolds. The Boc group provides robust protection under various conditions and can be cleanly removed under mild acidic conditions, revealing a primary amine for further functionalization or cyclization.[1]
These characteristics make this compound an invaluable building block for constructing nitrogen-containing heterocycles, which are core structures in numerous pharmaceuticals and biologically active compounds.[1][2] This document provides detailed protocols for the synthesis of key heterocyclic systems—piperazines and aziridines—utilizing this compound.
Application Note 1: Synthesis of N-Substituted-N'-Boc-Piperazines
The reaction of this compound with primary amines is a straightforward and efficient method for synthesizing unsymmetrically substituted piperazines. The process typically involves a two-step sequence: an initial S(_N)2 reaction where the primary amine displaces the chloride, followed by a base-mediated intramolecular cyclization to form the piperazine ring. This approach is fundamental in medicinal chemistry for creating diverse libraries of N-arylpiperazines, a common motif in active pharmaceutical ingredients.[3]
General Reaction Scheme & Workflow
The synthesis proceeds via an initial alkylation of a primary amine with this compound to form a linear diamine intermediate. This intermediate is then cyclized, often in the same pot, using a suitable base to yield the target N-substituted-N'-Boc-piperazine.
Data Summary
The following table summarizes typical yields for the synthesis of various N-substituted-N'-Boc-piperazines using this compound and different primary amines. Conditions may vary, but generally involve a base such as K(_2)CO(_3) or NaH in a polar aprotic solvent like DMF or Acetonitrile.
| Entry | Primary Amine (R-NH₂) | Product (R-group) | Solvent | Base | Yield (%) |
| 1 | Aniline | Phenyl | DMF | K(_2)CO(_3) | 85 |
| 2 | Benzylamine | Benzyl | ACN | K(_2)CO(_3) | 92 |
| 3 | 4-Methoxyaniline | 4-Methoxyphenyl | DMF | NaH | 88 |
| 4 | Cyclohexylamine | Cyclohexyl | ACN | K(_2)CO(_3) | 78 |
Note: Yields are representative and sourced from typical laboratory procedures. Actual yields may vary based on specific reaction conditions and substrate purity.
Experimental Protocol
Objective: To synthesize 1-Boc-4-phenylpiperazine.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Potassium Carbonate (K(_2)CO(_3)), anhydrous (2.5 eq)
-
Potassium Iodide (KI), catalytic amount (0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask.
-
Add aniline (1.0 eq) to the suspension and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-Boc-4-phenylpiperazine as a solid.
Application Note 2: Synthesis of N-Boc-Aziridine
This compound can undergo a facile intramolecular cyclization to form N-Boc-aziridine. This reaction proceeds through an S(_N)i (internal nucleophilic substitution) mechanism, where the nitrogen atom of the carbamate displaces the chloride to form the strained three-membered ring.[1] This transformation is typically promoted by a non-nucleophilic base and is a key example of neighboring group participation. The resulting N-Boc-aziridine is a valuable electrophilic intermediate for ring-opening reactions to generate functionalized aminoethyl derivatives.
General Reaction Scheme & Mechanism
The reaction is a base-mediated intramolecular cyclization. The base deprotonates the carbamate nitrogen, increasing its nucleophilicity and facilitating the displacement of the adjacent chloride.
Data Summary
This reaction is typically high-yielding, provided that anhydrous conditions are maintained to prevent hydrolysis and polymerization.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 0 to RT | 4 | >90 |
| 2 | t-BuOK | THF | 0 to RT | 6 | 85-90 |
| 3 | LiHMDS | THF | -78 to RT | 3 | >95 |
Note: N-Boc-aziridine can be volatile and prone to polymerization; it is often generated and used in situ.
Experimental Protocol
Objective: To synthesize N-Boc-aziridine.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Wash the sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil and carefully dry it under a stream of nitrogen.
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the washed NaH and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the this compound solution dropwise to the stirred NaH suspension over 30 minutes. Hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH(_4)Cl) solution at 0 °C.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO(_4)), and filter.
-
The resulting solution contains N-Boc-aziridine and can be used directly for subsequent reactions. If isolation is required, the solvent can be carefully removed under reduced pressure at low temperature, but care must be taken due to the product's volatility and instability.
Application Note 3: Industrial Synthesis of N-Boc-Piperazine from Diethanolamine
While this compound can be used to build piperazine rings, a common large-scale synthesis of the parent N-Boc-piperazine starts from the inexpensive bulk chemical diethanolamine.[4][5] This multi-step process is highly efficient and avoids the use of piperazine itself, which can be more costly.[4] The method involves chlorination of diethanolamine, protection of the resulting secondary amine with a Boc group, and a final aminolysis/cyclization step.
General Reaction Scheme & Workflow
This industrial method is a three-step sequence that is often performed with minimal purification of intermediates.
Data Summary
This method is noted for its high overall yield and purity, making it suitable for industrial-scale production.[4]
| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) | Reference |
| 1 | Chlorination | Diethanolamine, SOCl₂ | Intermediate | Used directly | [4] |
| 2 | Boc Protection | Bis(2-chloroethyl)amine, Boc₂O | Intermediate | Used directly | [4] |
| 3 | Cyclization | tert-Butyl bis(2-chloroethyl)carbamate, NH₃·H₂O | >93.5 (overall) | >99 | [4] |
Experimental Protocol (Adapted from Large-Scale Synthesis)
Objective: To synthesize N-Boc-piperazine from diethanolamine.[4]
Step 1: Synthesis of Bis(2-chloroethyl)amine
-
In a suitable reactor, charge diethanolamine.
-
Slowly add thionyl chloride (SOCl(_2)) (molar ratio of ~3:1 SOCl(_2):diethanolamine) while maintaining temperature control (e.g., below 40 °C).
-
After the addition is complete, heat the mixture (e.g., to 70 °C) until the reaction is complete (monitored by GC or LC).
-
The resulting bis(2-chloroethyl)amine hydrochloride is typically used directly in the next step without purification.
Step 2: Synthesis of tert-Butyl bis(2-chloroethyl)carbamate
-
Neutralize the crude product from Step 1 with a base (e.g., NaOH solution) at low temperature.
-
Add di-tert-butyl dicarbonate (Boc(_2)O) (approx. 1.0 eq relative to starting diethanolamine) to the mixture.
-
Allow the reaction to stir at room temperature until completion.
-
The resulting organic product, tert-butyl bis(2-chloroethyl)carbamate, can be extracted and used in the next step, sometimes without extensive purification.
Step 3: Synthesis of N-Boc-piperazine
-
To the crude product from Step 2, add aqueous ammonia (the molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1).[4]
-
Heat the reaction mixture to approximately 60 °C and maintain for several hours (e.g., 2.5 hours).[4]
-
Cool the reaction mixture to below 25 °C.[4]
-
Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-piperazine.
-
The product can be further purified by recrystallization or distillation to achieve high purity (>99%).[4]
References
Application Notes and Protocols for Coupling Reactions Involving N-Boc-2-chloroethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-chloroethylamine is a valuable bifunctional reagent in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Its structure incorporates a reactive primary alkyl chloride for nucleophilic substitution and a Boc-protected amine, which ensures chemoselectivity and allows for subsequent deprotection to reveal a primary amine for further functionalization.[1][2] This combination makes it an ideal building block for introducing a protected aminoethyl moiety onto a wide range of molecular scaffolds.[2]
These application notes provide detailed protocols for the coupling of this compound with various nucleophiles, including amines, phenols, and thiols. The presented methodologies and data are intended to guide researchers in the efficient synthesis of N-Boc-protected aminoethyl derivatives.
Reaction Principle
The primary transformation involves the nucleophilic substitution (SN2) reaction at the electrophilic carbon of the chloroethyl group. A nucleophile (Nu-H), such as an amine, phenol, or thiol, attacks the carbon bearing the chlorine atom, which acts as a good leaving group. A base is typically employed to deprotonate the nucleophile, increasing its nucleophilicity and to neutralize the HCl generated during the reaction. The tert-butoxycarbonyl (Boc) group remains stable under these conditions, providing a protected amine for subsequent synthetic steps.
General Reaction Scheme:
Experimental Protocols
Protocol 1: N-Alkylation of Primary and Secondary Amines
This protocol describes a general procedure for the coupling of this compound with primary or secondary amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine, DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., Acetonitrile, DMSO)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the primary or secondary amine (1.0 eq) in anhydrous DMF (0.2-0.5 M), add potassium carbonate (2.0 eq).
-
Add this compound (1.1-1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from 4 to 24 hours depending on the nucleophilicity and steric hindrance of the amine.
-
Cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: O-Alkylation of Phenols
This protocol outlines a general procedure for the synthesis of N-Boc-2-(aryloxy)ethanamines via the coupling of this compound with phenols.
Materials:
-
This compound
-
Substituted or unsubstituted phenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 eq) in anhydrous DMF (0.2-0.5 M).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
After cooling to room temperature, pour the reaction mixture into deionized water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: S-Alkylation of Thiols
This protocol provides a general method for the coupling of this compound with thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (if using NaH)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the thiol (1.0 eq) in anhydrous DMF (0.2-0.5 M).
-
Add potassium carbonate (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C to increase the reaction rate.
-
Monitor the reaction by TLC or LC-MS until the starting thiol is consumed.
-
Work-up the reaction by adding water and extracting with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography as needed.
Data Presentation
The following table summarizes representative examples of coupling reactions with this compound under various conditions. Yields are for the isolated, purified product.
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| Benzylamine | K₂CO₃ | DMF | 60 | 8 | 80-90 |
| Piperidine | K₂CO₃ | ACN | Reflux | 6 | >90 |
| Phenol | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 5 | >90 |
| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 4 | >90 |
| Thiophenol | K₂CO₃ | DMF | RT | 4 | 80-90 |
| Benzyl Thiol | NaH | THF | 0 to RT | 2 | >90 |
Note: Reaction conditions and yields are illustrative and may vary depending on the specific substrate and scale of the reaction. Optimization may be required for specific applications.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the coupling of this compound with a nucleophile, followed by optional Boc-deprotection for further functionalization.
Caption: General workflow for nucleophilic substitution and optional deprotection.
References
Application Notes and Protocols: Large-Scale Synthesis and Reactions of N-Boc-2-chloroethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-2-chloroethylamine (tert-butyl (2-chloroethyl)carbamate) is a critical bifunctional intermediate in the pharmaceutical and chemical industries.[1] Its structure, featuring a stable Boc-protected amine and a reactive chloroethyl group, makes it an invaluable building block for the synthesis of a wide array of complex molecules, particularly nitrogen-containing heterocycles.[2] The Boc (tert-butoxycarbonyl) protecting group offers robust stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for sequential and controlled molecular assembly.[3] The chloroethyl moiety serves as a potent electrophile for nucleophilic substitution and alkylation reactions.[4] This document provides detailed application notes and protocols for the large-scale synthesis of this compound and its subsequent use in key synthetic transformations, with a focus on considerations for industrial production.
Large-Scale Synthesis of this compound
The industrial production of this compound is paramount for its application in the synthesis of active pharmaceutical ingredients (APIs). A common and cost-effective strategy involves the N-Boc protection of 2-chloroethylamine, which is typically available as its hydrochloride salt.
Synthesis Pathway Overview
The synthesis is a one-step process involving the reaction of 2-chloroethylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base is crucial for neutralizing the hydrochloride salt and facilitating the nucleophilic attack of the free amine on the Boc anhydride.
References
Application Notes and Protocols for Safe Handling of N-Boc-2-chloroethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-2-chloroethylamine (tert-Butyl (2-chloroethyl)carbamate), a key intermediate in pharmaceutical and chemical synthesis, presents significant health hazards requiring strict safety protocols.[1][2] This document provides detailed application notes and protocols for the safe handling of this compound in a laboratory setting to minimize exposure and ensure the well-being of laboratory personnel. These guidelines are based on current safety data sheets and established best practices for handling hazardous chemicals.
Introduction
This compound is a bifunctional molecule widely used in organic synthesis. It incorporates a reactive chloroethyl group, making it a potential alkylating agent, and a Boc-protected amine, which allows for subsequent deprotection and further functionalization.[1] Its utility in the synthesis of complex molecules, including pharmaceutical ingredients, is well-established.[1][2] However, its chemical reactivity also corresponds to significant health hazards. This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1] Adherence to stringent safety protocols is therefore mandatory.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Danger[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| CAS Number | 71999-74-1 | [3][4][5] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][4][5] |
| Molecular Weight | 179.64 g/mol | [1][4][5] |
| Appearance | Liquid | [4] |
| Purity | ≥98% | [5] |
| Storage Temperature | -20°C | [1][3][5] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against exposure to this compound. The following PPE is mandatory when handling this substance.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields and a face shield. | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, or Nitrile). Breakthrough time should be considered for prolonged handling. | Prevents skin contact and chemical burns. |
| Skin and Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Protects skin from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., type ABEK (EN14387)) should be used in poorly ventilated areas or when vapors are likely to be generated. | Prevents respiratory tract irritation from inhalation of vapors. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[6]
-
Ensure Availability of PPE: Confirm that all required PPE is available and in good condition.[6]
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Fume Hood Verification: Verify that the chemical fume hood is functioning correctly.
-
Assemble Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
Handling Procedure
-
Work in a Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood.
-
Use Appropriate Tools: Use appropriate tools, such as pipettes with bulbs or spatulas, to handle the chemical. Avoid direct contact.
-
Avoid Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.[3]
-
Prevent Contact: Avoid contact with skin and eyes.
-
No Eating or Drinking: Do not eat, drink, or smoke when using this product.[3]
-
Wash Hands: Wash hands thoroughly after handling.[3]
Storage
-
Store Locked Up: Store this compound in a locked-up area.[3]
-
Keep Container Sealed: Keep the container tightly sealed.[3]
-
Storage Conditions: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] The recommended storage temperature is -20°C.[1][3][5]
Disposal
-
Hazardous Waste: Dispose of this compound and its container as hazardous waste.
-
Follow Regulations: Dispose of contents and container in accordance with local, regional, and national regulations.[3]
Emergency Procedures
Immediate and appropriate response to an exposure is crucial. The following table outlines emergency first aid measures.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[3] |
Spill Cleanup Protocol:
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure adequate ventilation.
-
Contain Spill: Contain the spill using an inert absorbent material such as vermiculite, sand, or spill pillows.
-
Collect Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent and water.
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-2-chloroethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Boc-2-chloroethylamine, a critical intermediate in pharmaceutical development.[1][2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
| Issue | Question | Possible Causes & Solutions |
| Low or No Product Yield | Q1: My reaction has resulted in a low yield or no desired product. What are the likely causes and how can I improve it? | A1: Low product yield is a frequent issue that can arise from several factors: * Inadequate Reaction Temperature: The reaction to form the N-Boc protected amine often requires specific temperature control. For instance, some Boc protection procedures are heated to around 55°C.[5] Ensure your reaction is maintained at the optimal temperature. * Incorrect Stoichiometry: The molar ratio of 2-chloroethylamine (or its salt) to Di-tert-butyl dicarbonate (Boc₂O) is crucial. A common approach is to use a slight excess of Boc₂O (e.g., 1.1 to 1.6 equivalents) to ensure complete conversion of the amine.[2][5] * Base Strength and Amount: A suitable base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide) is necessary to neutralize the acid formed during the reaction, especially if starting from 2-chloroethylamine hydrochloride.[5][6] The amount of base should be sufficient to deprotonate the amine salt and neutralize the acid byproduct. * Poor Quality Starting Materials: Impurities in the 2-chloroethylamine hydrochloride or degradation of Boc₂O can inhibit the reaction.[7][8] Ensure the purity of your starting materials. * Insufficient Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[9] |
| Presence of Impurities and Side Products | Q2: My final product is impure. What are the common side reactions and how can I minimize them? | A2: Several side reactions can lead to impurities: * Di-Boc Protected Product: The formation of a di-Boc protected amine can occur, although it is less common with primary amines under standard conditions. Careful control of stoichiometry can minimize this. * Formation of Aziridine: 2-chloroethylamines are known to have the potential to cyclize into reactive aziridinium ions, which can then react with nucleophiles, leading to byproducts.[2] Maintaining a controlled temperature and appropriate pH can help mitigate this. * Urea and Carbamate Derivatives: Under strongly basic conditions, the Boc group can react to form an isocyanate intermediate, which can then react with amines or alcohols to form urea or carbamate byproducts.[10] Using a non-nucleophilic base and avoiding excessive heat can prevent this. * Residual Boc₂O: Unreacted Boc₂O can be difficult to remove. Purification methods like sublimation under high vacuum can be effective.[5] |
| Difficult Product Isolation and Purification | Q3: I am having trouble isolating and purifying my this compound. What are the recommended procedures? | A3: this compound is often a solid at room temperature. Effective purification is key to obtaining a high-purity product: * Aqueous Workup: A standard workup involves quenching the reaction, followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with brine.[9] * Column Chromatography: Silica gel column chromatography is a common method for purifying the crude product.[6][9] * Crystallization: The purified product can often be crystallized from a suitable solvent system, such as methanol/ether, to yield a white solid.[7] * Sublimation of Excess Reagent: If excess Boc₂O is the primary impurity, it can be removed by sublimation under high vacuum.[5] |
Frequently Asked Questions (FAQs)
Q: What is the role of the Boc protecting group?
A: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. It is stable under a variety of reaction conditions, including basic and nucleophilic environments, which prevents the amine from undergoing unwanted side reactions. The Boc group can be readily removed under acidic conditions.[2][10][11]
Q: What are the typical solvents used for this reaction?
A: A range of solvents can be used, often depending on the specific protocol. Common choices include mixtures of water and organic solvents like methanol or 1,4-dioxane, or chlorinated solvents like dichloromethane.[5][6] The choice of solvent can influence the solubility of the starting materials and the reaction rate.
Q: How should I handle 2-chloroethylamine hydrochloride?
A: 2-chloroethylamine hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment. It is also important to use the high-purity starting material, as impurities can affect the reaction outcome.[8]
Q: Can I use a different base other than triethylamine?
A: Yes, other bases such as sodium hydroxide or sodium bicarbonate can be used. The choice of base may depend on the solvent system and the specific requirements of the reaction. It is important that the base is strong enough to deprotonate the amine salt (if used) and neutralize the acid formed during the reaction.[6]
Experimental Protocols
Below is a general experimental protocol for the synthesis of this compound based on common laboratory practices.
Materials:
-
2-chloroethylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (or another suitable base)
-
Methanol
-
Water
-
Dichloromethane (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride in a mixture of water and methanol.
-
Add triethylamine to the solution and stir for a few minutes to neutralize the hydrochloride salt.
-
Slowly add a solution of Di-tert-butyl dicarbonate (1.1 - 1.6 equivalents) in methanol to the reaction mixture.
-
Heat the reaction mixture to approximately 55°C and stir overnight (around 16 hours).[5]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or crystallization.
Quantitative Data Summary
The yield of this compound can vary depending on the specific reaction conditions and the scale of the reaction. While a direct comparative study is not available, the following table summarizes typical conditions and expected yields from general Boc protection protocols.
| Starting Amine | Base | Solvent System | Temperature (°C) | Boc₂O (equivalents) | Typical Yield (%) |
| Various Amines | Triethylamine | Water/Methanol | 55 | 1.6 | 90-97[5] |
| Phenylalanine | Sodium Hydroxide | 1,4-Dioxane/Water | Ice-bath to RT | ~1.2 | Not specified[6] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|CAS 71999-74-1|RUO [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
common side reactions with N-Boc-2-chloroethylamine and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of N-Boc-2-chloroethylamine in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
The primary side reactions are intramolecular cyclization to form N-Boc-aziridine, and intermolecular reactions leading to dimerization or polymerization. Over-alkylation of the nucleophile is also a potential issue if the product of the initial reaction is more nucleophilic than the starting material.
Q2: How can I minimize the formation of N-Boc-aziridine?
The formation of N-Boc-aziridine is an intramolecular cyclization that is favored by weak nucleophiles and certain reaction conditions. To minimize this, it is recommended to use a strong nucleophile and a suitable base to facilitate the desired intermolecular reaction. The choice of solvent and reaction temperature is also critical.
Q3: What conditions favor dimerization or polymerization?
Dimerization and polymerization can occur through the reaction of the primary amine of one molecule with the chloroethyl group of another, especially if the Boc protecting group is unintentionally removed. These side reactions are more likely at higher temperatures and with prolonged reaction times.
Q4: Can the choice of base influence the outcome of the reaction?
Absolutely. A strong, non-nucleophilic base is often preferred to deprotonate the nucleophile without competing in the reaction. However, a weaker base might be used to control the reaction rate and prevent the formation of the aziridine intermediate. The choice of base should be carefully considered based on the specific nucleophile being used.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
Problem 1: Low yield of the desired product, with N-Boc-aziridine as the major byproduct.
| Possible Cause | Suggested Solution |
| Intramolecular cyclization is favored over the intermolecular reaction. | - Increase the concentration of the nucleophile. - Use a stronger, non-nucleophilic base to fully deprotonate the nucleophile. - Lower the reaction temperature to disfavor the cyclization. |
| The nucleophile is too weak. | - Consider using a more reactive derivative of the nucleophile. - Change the solvent to one that better solvates the transition state of the desired reaction. |
Problem 2: Presence of significant amounts of dimer or polymer byproducts.
| Possible Cause | Suggested Solution |
| Partial deprotection of the Boc group leading to intermolecular side reactions. | - Ensure the reaction conditions are not acidic. - Use a milder base or lower the reaction temperature. |
| High reaction temperature or prolonged reaction time. | - Reduce the reaction temperature. - Monitor the reaction progress closely and quench it as soon as the starting material is consumed. |
Problem 3: Over-alkylation of the nucleophile.
| Possible Cause | Suggested Solution |
| The mono-alkylated product is more nucleophilic than the starting nucleophile. | - Use a stoichiometric excess of the nucleophile relative to this compound. - Add the this compound slowly to the reaction mixture to maintain a low concentration. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions involving this compound.
Experimental Protocols
General Protocol for Alkylation of a Phenol with this compound
This protocol provides a general procedure that can be adapted for specific substrates.
Materials:
-
Substituted Phenol
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Stir plate and stir bar
-
Reaction vessel
-
Standard workup and purification equipment
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in acetonitrile or DMF, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the phenol.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-2-(phenoxy)ethylamine derivative.
Key Experimental Parameters and Their Impact on Side Reactions
| Parameter | Condition | Impact on Side Reactions |
| Base | Strong, non-nucleophilic (e.g., NaH) | Can favor the desired reaction but may also promote aziridine formation if the nucleophile is weak. |
| Weak (e.g., K₂CO₃) | Can minimize aziridine formation but may lead to longer reaction times. | |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Generally good for Sₙ2 reactions. |
| Less polar (e.g., CH₃CN) | Can sometimes suppress the rate of aziridine formation. | |
| Temperature | Low (e.g., 0 °C to RT) | Generally disfavors the formation of N-Boc-aziridine and dimerization. |
| High (e.g., > 60 °C) | Can accelerate the desired reaction but also increases the likelihood of side reactions. | |
| Stoichiometry | Excess nucleophile | Can help to minimize over-alkylation. |
| Slow addition of electrophile | Helps to maintain a low concentration of the electrophile, reducing the chance of over-alkylation. |
Logical Flow for Reaction Optimization
Caption: Logical flow for optimizing reactions with this compound.
troubleshooting low conversion in N-Boc-2-chloroethylamine alkylations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during alkylation reactions using N-Boc-2-chloroethylamine.
Troubleshooting Guide & FAQs
This guide addresses specific issues that may arise during the alkylation of various nucleophiles with this compound.
Issue 1: Low or No Yield of the Desired Alkylated Product
Question: My alkylation reaction with this compound is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I troubleshoot this?
Answer: Low yields in these reactions are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Inappropriate Base Selection: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the nucleophile, leading to a slow or stalled reaction. Conversely, a base that is too strong can promote side reactions. For weakly nucleophilic amines, such as some anilines, a stronger base may be necessary to drive the reaction forward.
-
Suboptimal Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective for SN2 reactions.[1] The solubility of all reactants, including the base, should be considered.
-
Low Reaction Temperature: While room temperature can be sufficient for some reactive nucleophiles, many alkylations with this compound require heating to proceed at a reasonable rate. If the reaction is sluggish, a gradual increase in temperature while monitoring for side product formation is advised.
-
Poor Nucleophilicity of the Substrate: Sterically hindered or electron-deficient nucleophiles will react more slowly. In such cases, more forcing conditions like higher temperatures, a stronger base, or longer reaction times may be necessary.
-
Intramolecular Cyclization of the Reagent: this compound can undergo intramolecular cyclization to form N-Boc-aziridine, an electrophilic intermediate.[2] This can be a significant competing pathway, especially under neutral or mildly basic conditions. The aziridine can then be opened by the nucleophile, but this alternative pathway can sometimes be less efficient.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing multiple spots on TLC/LC-MS, and the yield of my desired product is low after purification. What are the likely side products and how can I minimize them?
Answer: The formation of side products is a primary contributor to low yields. Key side reactions to consider are:
-
Over-alkylation (for Primary and Secondary Amines): The mono-alkylated amine product is often more nucleophilic than the starting amine, leading to a second alkylation event to form a tertiary amine or even a quaternary ammonium salt.[3]
-
Mitigation Strategies:
-
Use a large excess of the starting amine (if feasible and cost-effective).
-
Slowly add the this compound to the reaction mixture to maintain its low concentration.
-
Consider using a milder base.
-
-
-
N-Boc-aziridine Formation: As mentioned, intramolecular cyclization can form N-Boc-aziridine.[2] While this can lead to the desired product via nucleophilic ring-opening, it can also participate in other undesired reactions.
-
Mitigation Strategies: Optimizing the base and solvent combination can favor the direct SN2 pathway over cyclization.
-
-
Elimination Reaction: Under strongly basic conditions, an E2 elimination reaction can occur to form N-Boc-vinylamine, which is a common side reaction for haloalkanes.
-
Mitigation Strategies: Use of a non-hindered, weaker base and careful temperature control can minimize this pathway.
-
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of alkylation reactions with this compound and similar reagents. This data is illustrative and should be used as a guideline for optimization.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 4-Methylaniline | K₂CO₃/Na₂CO₃ | Methanol | Room Temp | 12 | ~76 (mono-alkylated) | Selective mono-N-alkylation was achieved with a combination of bases.[4] |
| Phenol | K₂CO₃ | Methanol | Room Temp | 5-24 | 60-99 | Good to excellent yields were obtained for a variety of substituted phenols.[5] |
| Substituted Phenols | NaH | DMF | Room Temp | 2 | 80-96 | Sodium hydride in DMF proved to be a highly effective system for O-alkylation.[6] |
| Piperazine | K₂CO₃ | Acetone | Reflux | - | - | A common method for the alkylation of N-Boc-piperazine.[7][8] |
| 4-Aminopyridine (N-Boc protected) | Electrogenerated base | Acetonitrile | Room Temp | - | High | Electrochemical generation of a strong base led to very high yields.[9] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary or Secondary Amine
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 - 5.0 eq.), a suitable anhydrous solvent (e.g., acetonitrile or DMF), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.0 eq.) dropwise at room temperature. For controlling over-alkylation, slow addition using a syringe pump is recommended.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: The crude product is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product can be further purified by column chromatography.
Protocol 2: General Procedure for O-Alkylation of a Phenol
-
Preparation: To a round-bottom flask, add the phenol (1.0 eq.), a suitable anhydrous solvent (e.g., DMF or acetone), and the base (e.g., K₂CO₃, 2.0 eq. or NaH, 1.2 eq.). If using NaH, exercise caution as it is highly reactive.
-
Addition of Alkylating Agent: Add this compound (1.1-1.5 eq.) to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: General Procedure for S-Alkylation of a Thiol
-
Preparation: In a round-bottom flask, dissolve the thiol (1.0 eq.) in a suitable solvent (e.g., DMF or ethanol).
-
Base Addition: Add a base (e.g., K₂CO₃, 1.5 eq. or Et₃N, 1.5 eq.) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently if necessary. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in this compound alkylations.
Caption: Reaction pathways in this compound alkylations.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 71999-74-1|RUO [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from N-Boc-2-chloroethylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-2-chloroethylamine and its derivatives. Our goal is to offer practical solutions to common purification challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities include:
-
Unreacted this compound: Due to incomplete reactions.
-
Excess Boc anhydride ((Boc)₂O): From the protection step of the parent amine.
-
Byproducts of Boc protection: Such as tert-butanol and tert-butyl carbonate.[1]
-
Di-substituted products: Where the nucleophile reacts with two molecules of this compound.
-
N-Boc-aziridine: Formed via intramolecular cyclization of this compound, which can act as a reactive intermediate.[2]
-
Unreacted nucleophile: The starting material that was intended to react with this compound.
Q2: My product, derived from an N-alkylation reaction with this compound, is an oil and won't solidify. What should I do?
A2: "Oiling out" is a common issue. Here are a few strategies to induce solidification:
-
Trituration: Stir the oil with a non-polar solvent in which your product has low solubility, such as hexanes or diethyl ether. This can often precipitate the product as a solid.
-
Solvent Removal: Ensure all residual solvents from the reaction and work-up are completely removed under high vacuum.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and slowly add a "poor" solvent (e.g., hexanes, pentane) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.[3]
-
Seeding: If you have a small amount of solid product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
Q3: I am seeing a byproduct with a mass corresponding to the loss of the Boc group during purification. How can I avoid this?
A3: The Boc group is sensitive to acidic conditions.[4] To avoid premature deprotection:
-
Avoid Acidic Conditions: Do not use strongly acidic eluents in flash chromatography (e.g., high concentrations of trifluoroacetic acid). If an acidic modifier is needed to reduce peak tailing of basic compounds, use a minimal amount of a weaker acid like acetic acid.[5]
-
Neutralize Before Concentration: If an acidic wash was used during the work-up, ensure the organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) and water to remove all traces of acid before concentrating the solution.[6]
-
Temperature Control: Avoid excessive heat during solvent evaporation, as some Boc-protected compounds can be thermally labile, especially in the presence of trace impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product contaminated with unreacted this compound | Incomplete reaction. | - Optimize reaction conditions: Increase reaction time, temperature, or the equivalents of the nucleophile.- Purification: this compound is relatively non-polar and can often be separated from more polar products by flash chromatography using a gradient of ethyl acetate in hexanes.[5][7] |
| Presence of excess (Boc)₂O in the crude product | Use of excess Boc anhydride during a preceding protection step. | - Aqueous work-up: Wash the organic layer with a basic solution (e.g., saturated NaHCO₃) to hydrolyze the excess anhydride.[8]- High vacuum: Residual (Boc)₂O can be removed by sublimation under high vacuum.[9] |
| Formation of a di-substituted byproduct | The nucleophile has multiple reactive sites or is used in a stoichiometry that favors multiple additions. | - Control stoichiometry: Use a larger excess of the nucleophile to favor mono-substitution.- Chromatography: The di-substituted product is typically less polar than the mono-substituted product and can be separated by flash chromatography. |
| Suspected N-Boc-aziridine byproduct | Intramolecular cyclization of this compound, especially in the presence of a base. | - Reaction control: Add the base slowly at a low temperature to minimize this side reaction.- Purification: N-Boc-aziridine is volatile and reactive. Careful flash chromatography on silica gel can be used for its separation.[2] |
| Product streaks on the silica gel column (tailing peaks) | The product is basic and interacts strongly with the acidic silica gel. | - Use a basic modifier: Add a small amount of triethylamine (~0.1-1%) to the eluent to improve peak shape.[5][10]- Use a different stationary phase: Consider using alumina or a functionalized silica gel (e.g., amine-functionalized silica).[10] |
Experimental Protocols
Protocol 1: General Work-up Procedure for N-Alkylation Reactions
-
Quench the Reaction: Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Solvent Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Wash the Organic Layer: Combine the organic layers and wash sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for many N-Boc protected amines is a mixture of ethyl acetate and hexanes.[7] The ideal Rf value for the product is between 0.2 and 0.4 for good separation.[11]
-
Column Packing: Pack a flash chromatography column with silica gel using the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes).[5]
-
Fraction Collection and Analysis: Collect fractions and monitor the composition of each fraction by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems include ethyl acetate/hexanes, ethanol/water, and acetone/water.[3]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: Typical Flash Chromatography Conditions for Products Derived from this compound
| Product Type | Stationary Phase | Typical Eluent System | Gradient | Notes |
| N-Aryl-N'-Boc-piperazines | Silica Gel | Ethyl Acetate / Hexanes | 5% to 40% Ethyl Acetate | A shallow gradient often improves separation from byproducts. |
| N-Alkyl-N'-Boc-ethylenediamines | Silica Gel | Methanol / Dichloromethane | 1% to 10% Methanol | For more polar products. May require a basic modifier (e.g., 0.5% triethylamine) to prevent peak tailing.[10] |
| N-Boc-N-(2-hydroxyethyl)amines | Silica Gel | Ethyl Acetate / Hexanes | 20% to 70% Ethyl Acetate | Product is more polar than the starting material. |
| N-Boc-N-(2-thioethyl)amines | Silica Gel | Ethyl Acetate / Hexanes | 10% to 50% Ethyl Acetate | Similar polarity to the corresponding hydroxyethyl derivative. |
Table 2: Common Recrystallization Solvents
| Product Type | Good Solvent(s) | Poor Solvent(s) (Antisolvent) | Typical Purity Achieved |
| N-Aryl-N'-Boc-piperazines | Ethyl Acetate, Acetone | Hexanes, Heptane | >98% |
| N-Alkyl-N'-Boc-ethylenediamines | Ethanol, Methanol | Water, Diethyl Ether | >97% |
| Crystalline N-Boc protected amines | Toluene, Isopropanol | Hexanes, Pentane | >99% |
Visualizations
Caption: A general workflow for the purification of products derived from this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 71999-74-1|RUO [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. biotage.com [biotage.com]
- 11. sorbtech.com [sorbtech.com]
Technical Support Center: Optimizing Reactions of N-Boc-2-chloroethylamine with Weak Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the N-alkylation of weak nucleophiles using N-Boc-2-chloroethylamine.
I. Introduction to the Reaction and Common Challenges
This compound is a versatile reagent for introducing a protected aminoethyl group onto various molecules.[1][2] The reaction proceeds via a nucleophilic substitution (SN2) mechanism. However, its reactivity is nuanced, particularly with weakly nucleophilic substrates such as phenols, anilines, thiols, and imidazoles.
A key aspect of this compound's reactivity is its propensity to form a transient N-Boc-aziridinium ion through intramolecular cyclization. This highly electrophilic intermediate is then attacked by the nucleophile.[2] Understanding this dual reactivity is crucial for troubleshooting and optimizing your reactions.
Common challenges include:
-
Low Reactivity of Nucleophile: Weak nucleophiles require more forcing conditions (e.g., stronger bases, higher temperatures) to react efficiently.
-
Low Reaction Yield: This can be due to incomplete reaction, side product formation, or decomposition of starting materials or products.
-
Side Product Formation: The most common side reaction is the formation of N-Boc-aziridine, especially in the absence of a sufficiently reactive nucleophile.[2] Over-alkylation can be an issue with some amines, as the mono-alkylated product may be more nucleophilic than the starting amine.[3][4]
-
Chemoselectivity Issues: For substrates with multiple nucleophilic sites (e.g., aminophenols, aminothiols), achieving selective alkylation at the desired position can be challenging.[5][6]
II. Troubleshooting Guides and FAQs
This section is organized by the type of weak nucleophile. Each subsection provides a troubleshooting guide in a question-and-answer format and a summary of typical reaction conditions.
A. Reaction with Phenols (O-Alkylation)
The reaction of this compound with phenols, a Williamson ether synthesis, can be sluggish due to the moderate nucleophilicity of phenoxides.
Troubleshooting Guide: Phenols
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Q1: My reaction is showing low or no conversion. | 1. Weak Base: The phenoxide is not being generated in a sufficient concentration. 2. Low Temperature: The reaction kinetics are slow at room temperature. 3. Inappropriate Solvent: The solvent may not be optimal for an SN2 reaction. | 1. Use a stronger base: Switch from weaker bases like K₂CO₃ to stronger bases such as NaH, K-OtBu, or Cs₂CO₃. 2. Increase the temperature: Heat the reaction, typically to 60-100 °C. Monitor for potential decomposition. 3. Change the solvent: Use polar aprotic solvents like DMF, DMSO, or acetonitrile to accelerate SN2 reactions. |
| Q2: I am observing the formation of N-Boc-aziridine as a major byproduct. | The intramolecular cyclization of this compound is competing with the intermolecular reaction with the phenoxide. | 1. Increase the concentration of the nucleophile: Use a slight excess of the phenol and ensure a strong enough base is present to generate the phenoxide. 2. Consider a phase-transfer catalyst (PTC): In a biphasic system, a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the phenoxide to the organic phase, increasing its effective concentration and reactivity.[7] |
| Q3: My reaction is giving a complex mixture of products. | C-Alkylation: Besides the desired O-alkylation, C-alkylation of the aromatic ring can occur, especially with more reactive phenols or under certain conditions.[8] | 1. Optimize the solvent: Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation. Protic solvents can solvate the oxygen of the phenoxide, potentially leading to more C-alkylation.[8] 2. Control the temperature: Higher temperatures might favor the thermodynamically more stable C-alkylated product in some cases. |
Typical Reaction Conditions for Phenols:
| Parameter | Condition |
| Base | K₂CO₃, Cs₂CO₃, NaH, K-OtBu |
| Solvent | DMF, Acetonitrile, DMSO, Acetone |
| Temperature | 60-100 °C |
| Stoichiometry | Phenol (1.0 eq.), this compound (1.0-1.2 eq.), Base (1.2-2.0 eq.) |
B. Reaction with Anilines (N-Alkylation)
Anilines are weak nucleophiles, and their reactivity is further diminished by electron-withdrawing groups on the aromatic ring.
Troubleshooting Guide: Anilines
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Q1: The reaction is very slow or not proceeding. | 1. Low Nucleophilicity: The aniline is not sufficiently nucleophilic to react. 2. Weak Base: The base is not strong enough to deprotonate the aniline or neutralize the HCl generated. | 1. Increase the temperature: Reactions with anilines often require heating, sometimes up to 100-140 °C. 2. Use a stronger base: Employ bases like K₂CO₃, Cs₂CO₃, or even stronger, non-nucleophilic bases like DBU or NaH for deactivated anilines.[9] |
| Q2: I am observing significant over-alkylation (di-alkylation). | The mono-alkylated aniline product is often more nucleophilic than the starting aniline and reacts further.[3] | 1. Use an excess of the aniline: A large excess of the starting aniline can statistically favor mono-alkylation.[4] 2. Slow addition of the alkylating agent: Adding this compound slowly can help maintain its low concentration, reducing the likelihood of the more reactive secondary amine reacting again.[10] |
| Q3: My reaction mixture is turning dark. | Anilines are prone to oxidation, especially at higher temperatures, leading to colored impurities. | 1. Run the reaction under an inert atmosphere: Use nitrogen or argon to prevent air oxidation. 2. Purify the aniline before use: Distillation or chromatography can remove oxidized impurities from the starting material. |
Typical Reaction Conditions for Anilines:
| Parameter | Condition |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU |
| Solvent | Acetonitrile, DMF, DMSO, Toluene |
| Temperature | 80-120 °C |
| Stoichiometry | Aniline (1.0-2.0 eq.), this compound (1.0 eq.), Base (1.2-2.0 eq.) |
C. Reaction with Thiols (S-Alkylation)
Thiolates are generally good nucleophiles, and their reaction with this compound is often more facile than with phenols or anilines.
Troubleshooting Guide: Thiols
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Q1: My reaction is not going to completion. | Insufficient Base: The thiolate is not being fully generated. | Use an appropriate base: A moderately strong base like K₂CO₃ or Et₃N is usually sufficient to deprotonate the thiol. |
| Q2: I am getting disulfide byproducts. | Thiols can be oxidized to disulfides, especially in the presence of air and base. | Run the reaction under an inert atmosphere: Using nitrogen or argon will minimize oxidation. |
| Q3: How can I achieve selective S-alkylation in the presence of an amino group (e.g., in aminothiols)? | The amino group can also be alkylated. | Control the pH/base: At a pH close to the pKa of the thiol group (around 8-9), the thiol will be selectively deprotonated to the more nucleophilic thiolate, favoring S-alkylation. Using a milder base can help achieve this selectivity.[11][12] |
Typical Reaction Conditions for Thiols:
| Parameter | Condition |
| Base | K₂CO₃, Et₃N, Cs₂CO₃ |
| Solvent | DMF, Acetonitrile, Ethanol |
| Temperature | Room Temperature to 60 °C |
| Stoichiometry | Thiol (1.0 eq.), this compound (1.0-1.1 eq.), Base (1.1-1.5 eq.) |
D. Reaction with Imidazoles (N-Alkylation)
The N-alkylation of imidazoles can be complicated by the presence of two nitrogen atoms and reduced nucleophilicity due to electron-withdrawing substituents.
Troubleshooting Guide: Imidazoles
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Q1: My reaction is giving a mixture of regioisomers. | Alkylation can occur at either of the two nitrogen atoms in the imidazole ring. | Steric hindrance: A bulky substituent on the imidazole ring may direct the alkylation to the less hindered nitrogen. Protecting groups: If possible, a protecting group can be used to block one of the nitrogens. |
| Q2: The reaction is slow, especially with electron-deficient imidazoles. | Electron-withdrawing groups decrease the nucleophilicity of the imidazole nitrogens. | Use a stronger base and higher temperature: Conditions similar to those for deactivated anilines may be necessary (e.g., NaH in DMF at elevated temperatures).[13] |
| Q3: I am having difficulty isolating the product. | Imidazole derivatives can be highly polar and water-soluble. | Optimize the workup: Extraction with a more polar organic solvent like ethyl acetate or dichloromethane may be necessary. In some cases, purification by column chromatography on silica gel may be required.[13] |
Typical Reaction Conditions for Imidazoles:
| Parameter | Condition |
| Base | K₂CO₃, NaH, DBU |
| Solvent | Acetonitrile, DMF |
| Temperature | Room Temperature to 100 °C |
| Stoichiometry | Imidazole (1.0 eq.), this compound (1.0-1.2 eq.), Base (1.1-1.5 eq.) |
III. Experimental Protocols
The following are general protocols that can be used as a starting point for your optimizations.
Protocol 1: General Procedure for O-Alkylation of a Phenol
-
To a stirred solution of the phenol (1.0 eq.) in anhydrous DMF (0.5 M), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add this compound (1.1 eq.) dropwise.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Alkylation of an Aniline
-
In a sealable reaction vessel, combine the aniline (1.5 eq.), this compound (1.0 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile (0.5 M) and seal the vessel.
-
Heat the mixture to 100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
IV. Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for troubleshooting and executing these reactions.
Caption: A decision-making workflow for troubleshooting low yields in reactions with this compound.
Caption: A generalized experimental workflow for the alkylation of weak nucleophiles with this compound.
For further assistance or specific inquiries, please refer to the product's safety data sheet and relevant literature.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|CAS 71999-74-1|RUO [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro dipeptide, nucleoside, and glutathione alkylation by S-(2-chloroethyl)glutathione and S-(2-chloroethyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aziridinium Ion Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aziridinium ion intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
Formation & Stability
???+ question "Q1: My aziridinium ion intermediate appears to be unstable and decomposes quickly. What are the common causes and solutions?"
???+ question "Q2: I am not observing the formation of my desired aziridinium ion. What are potential reasons for formation failure?"
Reactivity & Selectivity
???+ question "Q3: My aziridinium ion ring-opening reaction is giving a mixture of regioisomers. How can I control the regioselectivity?"
???+ question "Q4: How can I control the stereochemistry of the ring-opening reaction?"
Data Summary Tables
Table 1: Influence of Electrophile on Aziridinium Ion Reactivity
| Electrophile Class | Activating Group | Relative Reactivity |
| Acyl Halide | Acyl | Most Reactive |
| Haloformate | Alkoxycarbonyl | High |
| Trimethylsilyl Halide | Trimethylsilyl | Medium-High |
| Alkyl Halide/Triflate | Alkyl | Medium |
| Proton Acid | Proton | Low |
| Lewis Acid | Lewis Acid Complex | Least Reactive |
This table provides a general order of reactivity for different electrophiles used to activate non-activated aziridines.[1][2]
Table 2: General Guide to Regioselectivity in Ring-Opening of 2-Substituted Non-Activated Aziridines
| Substituent at C2 | Nucleophile | Predominant Pathway | Outcome |
| Alkyl | Most Nucleophiles | Kinetic (Attack at C3) | Less Substituted Product |
| Phenyl, Vinyl, Acyl | Most Nucleophiles | Thermodynamic (Attack at C2) | More Substituted Product |
| Alkyl | Certain Nucleophiles (e.g., Br⁻, I⁻) | Thermodynamic (Attack at C2) | More Substituted Product |
This table summarizes the general trends in regioselectivity based on the substituent at the C2 position of the aziridine ring.[3]
Experimental Protocols
Protocol 1: Generation and Monitoring of a Bicyclic Aziridinium Ion
This protocol describes the formation of a stable bicyclic aziridinium ion from a 2-(4-tosyloxybutyl)aziridine precursor and its monitoring by NMR spectroscopy.[4]
Materials:
-
4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butan-1-ol
-
p-toluenesulfonic anhydride
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile-d₃ (CD₃CN)
-
NMR tubes
Procedure:
-
Synthesis of the Tosylated Precursor: a. Dissolve 4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butan-1-ol (1.0 eq) and triethylamine in anhydrous CH₂Cl₂. b. Cool the mixture to 0 °C. c. Add p-toluenesulfonic anhydride (1.1 eq) portion-wise. d. Allow the reaction to warm to room temperature and stir for 1-2 hours. e. Monitor the reaction by TLC. f. Upon completion, quench with water, extract with CH₂Cl₂, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain the 2-(4-tosyloxybutyl)aziridine precursor.
-
Generation and Monitoring of the Aziridinium Ion: a. Transfer a known amount (e.g., 5 mg) of the freshly prepared tosylated precursor into a clean, dry NMR tube. b. Add ~300 µL of acetonitrile-d₃. c. Immediately acquire a ¹H NMR spectrum (t=0). d. Monitor the conversion by acquiring subsequent ¹H NMR spectra at various time points (e.g., 10 min, 1 h, 5 h, 24 h). e. The formation of the bicyclic aziridinium ion is indicated by a significant downfield shift of the protons adjacent to the newly formed quaternary ammonium center.[4]
Protocol 2: N-Methylative Ring Opening of a Non-Activated Aziridine
This protocol details the activation of a non-activated aziridine using methyl triflate (MeOTf) followed by nucleophilic ring opening.[1][2]
Materials:
-
2-substituted non-activated aziridine
-
Methyl trifluoromethanesulfonate (MeOTf)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF)
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
Procedure:
-
Generation of the Methylated Aziridinium Ion: a. Dissolve the 2-substituted non-activated aziridine (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to a low temperature (e.g., -78 °C or 0 °C). c. Slowly add methyl triflate (1.0-1.1 eq). d. Stir the mixture at this temperature for 30-60 minutes. e. The formation of the aziridinium ion can be confirmed by taking an aliquot for ¹H and ¹³C NMR analysis, observing the characteristic shifts for the N-methyl group and the ring carbons.[1][2]
-
Nucleophilic Ring Opening: a. To the solution containing the pre-formed aziridinium ion, add the desired nucleophile (1.2-1.5 eq). b. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS). c. Work up the reaction as appropriate for the specific nucleophile and product. This typically involves quenching, extraction, and purification by column chromatography.
Visualizations
Caption: General pathways for aziridinium ion formation.
Caption: Regioselectivity in nucleophilic ring-opening.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: N-Boc-2-chloroethylamine Reactivity and Solvent Choice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of N-Boc-2-chloroethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound possesses two key reactive sites: the electrophilic carbon bearing the chlorine atom and the Boc-protected amine. This dual functionality allows for two primary reaction pathways:
-
Intermolecular Nucleophilic Substitution (Alkylation): An external nucleophile attacks the electrophilic carbon, displacing the chloride ion in a typical SN2 reaction. This pathway leads to the formation of a new carbon-nucleophile bond.[1][2]
-
Intramolecular Cyclization: Under neutral or basic conditions, the nitrogen of the Boc-carbamate can act as an internal nucleophile, displacing the chloride to form a three-membered ring, N-Boc-aziridine.[3]
Q2: How does the choice of solvent influence the reaction outcome?
A2: The solvent plays a critical role in determining whether the reaction favors intermolecular alkylation or intramolecular cyclization. Solvent polarity and proticity are the key factors.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions.[4] They can dissolve the reactants and stabilize charged intermediates but do not strongly solvate the nucleophile, leaving it more reactive.[4] This enhances the rate of both intermolecular alkylation by an external nucleophile and the intramolecular cyclization.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with nucleophiles, creating a "solvent cage" that reduces their reactivity.[5] This can significantly slow down SN2 reactions. In some cases, these solvents can also participate in the reaction, leading to solvolysis byproducts.
-
Nonpolar Solvents (e.g., toluene, hexanes): Reactants often have poor solubility in nonpolar solvents, leading to very slow or incomplete reactions.
Q3: What is the role of the base in reactions with this compound?
A3: A base is often crucial, particularly for the intramolecular cyclization to N-Boc-aziridine. A non-nucleophilic base is typically used to deprotonate the carbamate nitrogen, increasing its nucleophilicity and promoting the ring-closing reaction.[6] For intermolecular alkylation reactions, a base may be required to deprotonate the nucleophile, making it more reactive.
Q4: Can the Boc group be cleaved during these reactions?
A4: The Boc (tert-butoxycarbonyl) protecting group is stable under most basic and nucleophilic conditions.[7] However, it is readily cleaved under acidic conditions.[3][8] Therefore, it is important to avoid acidic conditions if the Boc group needs to remain intact.
Troubleshooting Guides
Issue 1: Low Yield of Alkylation Product
-
Q: I am attempting an alkylation reaction with a nucleophile, but the yield is very low. What are the possible causes related to the solvent?
-
A:
-
Inappropriate Solvent Choice: Using a polar protic solvent (e.g., ethanol, water) can significantly hinder the SN2 reaction by solvating your nucleophile.[5]
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophile's reactivity.[4]
-
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent.
-
Solution: Ensure your starting materials are soluble in the selected solvent. A solvent mixture might be necessary.
-
-
Moisture Contamination: The presence of water in your solvent can hydrolyze the starting material or interfere with the reaction.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Issue 2: Formation of N-Boc-aziridine as a Side Product in Alkylation Reactions
-
Q: I am trying to perform an alkylation, but I am observing a significant amount of N-Boc-aziridine. How can I minimize this side reaction?
-
A:
-
Reaction Conditions Favoring Cyclization: The absence of a strong nucleophile or the use of a base without a nucleophile can promote intramolecular cyclization.
-
Solution: Ensure a sufficient concentration of your external nucleophile. Add the base to a solution of the nucleophile and this compound, rather than premixing the base with the chloroethylamine.
-
-
Solvent Effects: While polar aprotic solvents are good for alkylation, they also accelerate the intramolecular cyclization.
-
Solution: The choice of a less polar aprotic solvent might slightly disfavor the cyclization more than the intermolecular reaction, but this effect is often minor. The key is the presence and reactivity of the external nucleophile.
-
-
-
Issue 3: Low Yield of N-Boc-aziridine (Intramolecular Cyclization)
-
Q: My attempt to synthesize N-Boc-aziridine resulted in a low yield. What could be the problem?
-
A:
-
Incorrect Base: The base may be too weak to deprotonate the carbamate nitrogen effectively.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH).[6]
-
-
Suboptimal Solvent: As with alkylation, the choice of solvent is important.
-
Reaction with Solvent: Some strong bases can react with certain solvents. For example, sodium hydride can react with DMF and acetonitrile, leading to byproduct formation.[10]
-
Solution: When using a very strong base like NaH, THF is often a safer choice of solvent.
-
-
-
Data Presentation
The following tables summarize the expected effects of different solvent classes on the two primary reaction pathways of this compound. The provided yields are illustrative and can vary based on the specific nucleophile, base, temperature, and reaction time.
Table 1: Solvent Effects on Intermolecular Alkylation (SN2)
| Solvent Class | Example Solvents | Expected Relative Rate | Typical Yield Range | Notes |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | 70-95% | Favors SN2 by solvating the cation and leaving the nucleophile highly reactive.[4] |
| Polar Protic | Ethanol, Methanol, Water | Low | < 30% | Solvates and deactivates the nucleophile through hydrogen bonding.[5] Risk of solvolysis byproducts. |
| Nonpolar | Toluene, Hexane, Dichloromethane | Very Low | < 10% | Poor solubility of reactants often leads to incomplete or very slow reactions. |
Table 2: Solvent Effects on Intramolecular Cyclization to N-Boc-Aziridine
| Solvent Class | Example Solvents | Base | Expected Relative Rate | Typical Yield Range | Notes |
| Polar Aprotic | THF, DMF | NaH | High | 80-95% | Anhydrous conditions are crucial. THF is a good choice with NaH to avoid solvent degradation.[6][9] |
| Polar Aprotic | Acetonitrile | K2CO3 | Moderate | 60-80% | A weaker base may require a more polar solvent and longer reaction times.[6] |
| Polar Protic | Ethanol | NaOEt | Low to Moderate | 40-60% | The alkoxide base can also act as a nucleophile, leading to side products. |
| Nonpolar | Toluene | NaH | Low | < 20% | Poor solubility of the base and the intermediate salt limits the reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Alkylation (N-Alkylation of an Amine)
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 eq.) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add a suitable base (e.g., K2CO3, 1.5 eq.).
-
Addition of Alkylating Agent: Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of N-Boc-aziridine
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF (0.1 M based on the chloroethylamine).
-
Addition of Starting Material: Cool the THF suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Work-up: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure at low temperature (to avoid polymerization of the aziridine).
-
Purification: The crude N-Boc-aziridine is often used without further purification. If necessary, it can be purified by careful distillation under reduced pressure.
Mandatory Visualization
Caption: Experimental workflows for intermolecular alkylation and intramolecular cyclization of this compound.
Caption: Decision-making workflow for predicting reaction outcomes based on solvent and nucleophile presence.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound|CAS 71999-74-1|RUO [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols [mdpi.com]
- 7. 71999-74-1|this compound|BLD Pharm [bldpharm.com]
- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of N-Boc-2-chloroethylamine during reactions
Welcome to the technical support center for N-Boc-2-chloroethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is through intramolecular cyclization, also known as an intramolecular SN2 reaction. The nitrogen atom of the Boc-carbamate acts as a nucleophile, attacking the adjacent carbon bearing the chlorine atom to displace the chloride and form a strained, three-membered N-Boc-aziridine ring. This degradation is often accelerated under neutral to basic conditions.[1]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the stability and purity of this compound, it is recommended to store it in a tightly sealed container in a dry environment, preferably in a freezer at -20°C.[1]
Q3: Under what conditions is the N-Boc protecting group itself labile?
A3: The N-Boc (tert-butoxycarbonyl) protecting group is generally stable under basic and nucleophilic conditions.[1] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] High temperatures can also lead to the thermal cleavage of the Boc group.
Q4: Can I use strong bases in my reaction with this compound?
A4: The use of strong bases should be approached with caution. While a base is often required to neutralize the acid generated in alkylation reactions, strong bases can significantly accelerate the intramolecular cyclization to the undesired N-Boc-aziridine byproduct.[1] Milder bases, such as potassium carbonate or triethylamine, are generally preferred. In some cases, for very strong bases, an alternative degradation pathway involving the formation of a reactive isocyanate intermediate via deprotonation of the N-H moiety has been proposed for Boc-carbamates.[1]
Q5: How can I monitor the progress of my reaction and detect potential degradation?
A5: The progress of the reaction can be monitored using standard techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] LC-MS is particularly useful for identifying the formation of the N-Boc-aziridine byproduct, which will have a different retention time and a molecular weight corresponding to the loss of HCl from the starting material.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Alkylated Product
Low yields are a common problem when using this compound and can often be attributed to its degradation or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Intramolecular Cyclization | Use a milder base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) instead of strong bases (e.g., NaOH, KOH). | Strong bases accelerate the deprotonation of the carbamate nitrogen, increasing its nucleophilicity and promoting the formation of the N-Boc-aziridine byproduct. |
| Add the base slowly and at a low temperature to control the reaction rate. | This helps to minimize the concentration of the deprotonated, highly reactive species at any given time. | |
| Consider using a phase-transfer catalyst with a solid inorganic base to maintain a low concentration of the base in the organic phase. | This can facilitate the desired intermolecular reaction over the intramolecular cyclization. | |
| Low Reactivity of Nucleophile | Increase the reaction temperature moderately. | Higher temperatures can increase the rate of the desired bimolecular reaction. However, be aware that it can also increase the rate of degradation. |
| Use a more polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). | These solvents can help to solvate the transition state of the SN2 reaction, potentially increasing the reaction rate.[4] | |
| Increase the concentration of the nucleophile. | By Le Chatelier's principle, a higher concentration of the nucleophile can favor the intermolecular alkylation reaction. | |
| Suboptimal Reaction Time | Monitor the reaction closely by TLC or LC-MS. | Over-extending the reaction time, especially at elevated temperatures, can lead to the accumulation of degradation products. |
Issue 2: Formation of an Unknown Byproduct
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram often indicates the formation of side products.
| Observed Byproduct (by LC-MS) | Potential Identity | Confirmation | Recommended Action |
| Mass = [M-HCl] | N-Boc-aziridine | Confirm the molecular weight by high-resolution mass spectrometry. The fragmentation pattern may also be indicative. | This is the primary degradation product. Refer to the troubleshooting guide for low yield to minimize its formation. |
| Mass = [M-Boc+H] | 2-Chloroethylamine | This suggests cleavage of the Boc group. | Avoid acidic conditions during the reaction and workup. If the reaction is run at high temperatures, consider lowering the temperature. |
| Mass = [2M-HCl] | Dimerized product | This could arise from the reaction of the N-Boc-aziridine intermediate with another molecule of this compound. | Lower the concentration of the reactants to favor the intramolecular reaction or the reaction with the intended nucleophile. |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine with this compound
This protocol provides a general starting point for the alkylation of a primary amine. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous acetonitrile (or DMF)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature for 15-30 minutes.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous acetonitrile.
-
Add the this compound solution dropwise to the stirring suspension of the amine and base.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C). The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. This compound|CAS 71999-74-1|RUO [benchchem.com]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
analytical methods for monitoring the progress of N-Boc-2-chloroethylamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the progress of reactions involving N-Boc-2-chloroethylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analytical monitoring of this compound reactions.
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Streaking or elongated spots | 1. Sample is too concentrated. 2. The compound is acidic or basic. 3. The compound is highly polar. | 1. Dilute the sample before spotting it on the TLC plate. 2. For basic compounds like amines, add a small amount of a base (e.g., 0.1-2.0% triethylamine) to the mobile phase. 3. Use a more polar solvent system. |
| Starting material and product spots are too close (similar Rf values) | The polarity of the mobile phase is not optimal. | Adjust the solvent system. If spots are near the solvent front (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of a nonpolar solvent like hexanes). If spots are near the baseline (low Rf), increase the polarity (e.g., increase the proportion of a polar solvent like ethyl acetate). |
| No spots are visible on the TLC plate | 1. The compound is not UV-active. 2. The sample is too dilute. | 1. Use a staining method for visualization. Potassium permanganate stain is effective for visualizing amines and other functional groups that can be oxidized. 2. Concentrate the sample before spotting. |
| Appearance of a new spot at the baseline | This could indicate the formation of a highly polar byproduct, such as the deprotected 2-chloroethylamine hydrochloride salt, or incomplete extraction of a water-soluble side product. | Confirm the identity of the spot by co-spotting with a standard of the suspected byproduct, if available. Adjust the work-up procedure to ensure complete removal of water-soluble impurities. |
| A spot that streaks up from the baseline | This may be indicative of the formation of the highly reactive and polar N-Boc-aziridine intermediate, which can be unstable on silica gel. | Consider using a less acidic silica gel plate or neutralizing the plate with a triethylamine solution before use. Alternatively, use a different analytical technique like HPLC or NMR for more reliable monitoring. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. | 1. For basic analytes, add a modifier like trifluoroacetic acid (TFA) or triethylamine to the mobile phase to improve peak shape. 2. Dilute the sample before injection. |
| Shifting retention times between runs | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Air bubbles in the pump. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Prime the pump to remove any trapped air bubbles. |
| Appearance of unexpected peaks | Formation of side products or degradation of the starting material or product. Common side products include the N-Boc-aziridine, the dimerized piperazine derivative, or the hydrolyzed alcohol. | Use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks. Adjust reaction conditions (e.g., temperature, reaction time) to minimize side product formation. |
| No separation between starting material and product | The mobile phase composition or the stationary phase is not suitable. | Optimize the mobile phase gradient. If using isocratic elution, adjust the solvent ratio. Consider a different stationary phase (e.g., a different C18 column or a cyano column). |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No peaks observed for the compounds of interest | 1. Compounds are not volatile enough. 2. Compounds are thermally labile and degrade in the injector or column. | 1. Derivatize the amine functionality to increase volatility. 2. Use a lower injector temperature and a faster temperature ramp for the oven. |
| Peak tailing for amine-containing compounds | Interaction of the basic amine with active sites on the column. | Use a column specifically designed for amine analysis or derivatize the amine before analysis. |
| Broad peaks | 1. Slow injection. 2. Column contamination. | 1. Use a faster injection speed. 2. Bake out the column at a high temperature to remove contaminants. |
| Identification of this compound is difficult | The Boc group can be thermally labile and may fragment in the mass spectrometer, making interpretation of the mass spectrum challenging. | Look for characteristic fragment ions of the Boc group (e.g., m/z 57 for the tert-butyl cation) and the chloroethylamine moiety. If possible, analyze a pure standard of this compound to obtain a reference mass spectrum. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broadening of peaks | 1. Presence of paramagnetic impurities. 2. Chemical exchange is occurring. | 1. Filter the NMR sample through a small plug of silica gel or celite. 2. Acquire the spectrum at a different temperature to see if the peaks sharpen. |
| Difficulty in distinguishing starting material from product | Overlapping signals in the 1H NMR spectrum. | Monitor the disappearance of a unique signal from the starting material and the appearance of a unique signal for the product. For example, monitor the change in the chemical shift of the methylene protons adjacent to the nitrogen upon reaction. |
| Presence of unexpected signals | Formation of side products. | Compare the spectrum to known spectra of potential side products, such as the N-Boc-aziridine. The protons on the aziridine ring will have characteristic upfield chemical shifts. |
| Inaccurate integration for quantitative analysis | 1. Poor phasing or baseline correction. 2. Insufficient relaxation delay (T1). | 1. Carefully phase and baseline correct the spectrum. 2. Use a longer relaxation delay (e.g., 5 times the longest T1) to ensure complete relaxation of all protons. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to be aware of when working with this compound?
A1: The most common side reaction is the intramolecular cyclization to form N-Boc-aziridine. This is particularly favored under basic conditions or upon heating. The formation of this aziridine intermediate can lead to subsequent reactions with nucleophiles at either of the ring carbons.
Q2: How can I differentiate between this compound and the N-Boc-aziridine byproduct using TLC?
A2: this compound is generally less polar than the starting nucleophile but more polar than the final alkylated product. The N-Boc-aziridine intermediate is often more polar than the starting material and may appear as a spot with a lower Rf value that might streak. However, due to its reactivity, it may not always be easily visualized on a standard silica gel TLC plate.
Q3: Can I use GC-MS to monitor the reaction progress directly?
A3: Direct GC-MS analysis can be challenging due to the potential thermal lability of the N-Boc protecting group. It is often recommended to derivatize the reaction mixture to create more volatile and stable compounds for GC-MS analysis. However, with careful optimization of the injector and oven temperatures, direct analysis may be possible.
Q4: In ¹H NMR, what are the key signals to monitor for the consumption of this compound and the formation of the product?
A4: For this compound, you should monitor the triplet signals corresponding to the two methylene groups (-CH₂-N- and -CH₂-Cl). Upon successful reaction with a nucleophile, the chemical shift of the methylene group attached to the nitrogen will change, and the signal for the methylene group attached to the chlorine will disappear and be replaced by a new signal corresponding to the methylene group now bonded to the nucleophile.
Q5: How can I confirm the formation of the N-Boc-aziridine intermediate by ¹H NMR?
A5: The formation of the N-Boc-aziridine ring will result in characteristic upfield signals for the methylene protons of the three-membered ring, typically appearing as a singlet or a complex multiplet in the region of 2.0-3.0 ppm.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use standard silica gel 60 F254 plates.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the diluted reaction mixture, the starting material, and a co-spot (a mixture of the starting material and the reaction mixture) on the TLC plate.
-
Eluent System: A common eluent system is a mixture of hexanes and ethyl acetate. The ratio should be optimized based on the polarity of the reactants and products. A starting point could be 7:3 or 8:2 hexanes:ethyl acetate.
-
Development: Develop the plate in a sealed chamber saturated with the eluent vapor.
-
Visualization: Visualize the spots under UV light (254 nm). If the compounds are not UV-active, use a potassium permanganate stain.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is a good starting point.
-
Gradient Program:
-
Start with a low percentage of acetonitrile (e.g., 10-20%) and increase it to a high percentage (e.g., 90-95%) over 10-15 minutes.
-
Hold at the high percentage for a few minutes to elute all components.
-
Return to the initial conditions and equilibrate the column for the next injection.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the starting material and product have good absorbance (e.g., 210 nm or 220 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally used.
-
Injector Temperature: Start with a lower injector temperature (e.g., 200-220 °C) to minimize thermal degradation of the Boc group.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dilute the reaction mixture in a volatile organic solvent like dichloromethane or ethyl acetate. If derivatization is necessary, common reagents for amines include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Protocol 4: Nuclear Magnetic Resonance (NMR) Monitoring
-
Sample Preparation: Take a small aliquot from the reaction mixture, evaporate the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic signals for the starting this compound (e.g., the triplet for the -CH₂-Cl protons around 3.6 ppm and the multiplet for the -CH₂-N- protons around 3.4 ppm in CDCl₃, and the singlet for the Boc group at ~1.4 ppm).
-
Monitor the disappearance of these signals and the appearance of new signals corresponding to the product.
-
Integrate the signals of the starting material and product to determine the reaction conversion.
-
Visualizations
Caption: Experimental workflow for monitoring this compound reactions.
Caption: Logical troubleshooting flow for analytical monitoring issues.
Technical Support Center: Strategies for Selective Mono-alkylation with N-Boc-2-chloroethylamine
Welcome to the technical support center for selective mono-alkylation reactions using N-Boc-2-chloroethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the selective mono-alkylation of nucleophiles with this compound.
| Issue | Potential Cause | Recommended Solution |
| 1. Low or No Product Yield | a. Inadequate Nucleophilicity: The amine, thiol, or phenol is not sufficiently nucleophilic. | • Increase Basicity: For amines and phenols, use a stronger, non-nucleophilic base to generate a more potent nucleophile. Cesium carbonate (Cs₂CO₃) is often effective in promoting mono-alkylation while suppressing over-alkylation. • Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile to accelerate the rate of SN2 reactions.[1] • Temperature: Gently increase the reaction temperature, monitoring for potential side product formation. |
| b. Competing Intramolecular Cyclization: this compound can cyclize to form N-Boc-aziridine, which may not react efficiently with the intended nucleophile under the chosen conditions. | • Favor Direct SN2: Use a strong base and a good nucleophile to favor the direct displacement of the chloride. • Utilize the Aziridine Pathway: If direct alkylation is sluggish, conditions can be optimized to favor aziridine formation (e.g., milder base) followed by nucleophilic ring-opening, which may require different conditions (e.g., acid catalysis for some nucleophiles). | |
| c. Incomplete Reaction: The reaction has not gone to completion. | • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration. • Increase Stoichiometry: A slight excess of this compound (e.g., 1.1-1.2 equivalents) can be used, but this may increase the risk of dialkylation. | |
| 2. Formation of Di-alkylated Product | a. High Reactivity of Mono-alkylated Product: The mono-alkylated amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation. | • Control Stoichiometry: Use an excess of the starting amine relative to this compound (e.g., 2-3 equivalents). • Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low concentration of the alkylating agent. • Choice of Base: Use of cesium carbonate has been shown to suppress over-alkylation.[2] |
| b. High Reaction Temperature or Concentration: These conditions can favor the faster second alkylation reaction. | • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. • Dilution: Use a larger volume of solvent to decrease the concentration of reactants. | |
| 3. Formation of N-Boc-aziridine as a Major Byproduct | a. Weak Nucleophile: In the absence of a sufficiently strong external nucleophile, intramolecular cyclization is favored. | • Increase Nucleophile Concentration: Use a higher concentration of the nucleophilic substrate. • Optimize Base and Solvent: A careful selection of base and solvent can influence the rate of the intermolecular versus intramolecular reaction. |
| 4. Difficult Purification | a. Similar Polarity of Products and Starting Materials: The mono-alkylated product may have a similar polarity to the starting materials or byproducts. | • Acid/Base Extraction: For amine products, an acidic wash can extract the product and unreacted starting amine into the aqueous layer, which can then be basified and re-extracted. • Column Chromatography with Modifiers: Use a modified eluent for silica gel chromatography. Adding a small amount of a basic modifier like triethylamine (1-2%) can improve the separation of basic compounds.[3] • Alternative Stationary Phases: Consider using alumina or reverse-phase chromatography if silica gel proves ineffective. |
| b. Product Instability: The product may be unstable to the purification conditions. | • Assess Stability on TLC: Before performing column chromatography, spot the crude mixture on a TLC plate, run it in one direction, and then rotate it 90 degrees and run it in the same solvent system. If new spots or significant streaking appear, the compound is likely degrading on the silica. • Neutralize Stationary Phase: As mentioned above, adding a basic modifier to the eluent can help. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving selective mono-alkylation with this compound?
A1: The main challenge is preventing the second alkylation of the initially formed mono-alkylated product, particularly when reacting with primary amines. The mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, making it more reactive towards another molecule of this compound.
Q2: How does cesium carbonate (Cs₂CO₃) improve selectivity for mono-alkylation?
A2: Cesium carbonate is a relatively strong base that is also soft and has good solubility in polar aprotic solvents like DMF. This combination is believed to effectively deprotonate the primary amine to a sufficient extent for the initial alkylation while being less prone to deprotonating the resulting secondary amine, thus disfavoring the second alkylation. Its bulkiness may also play a role in sterically hindering the approach to the more substituted secondary amine.[2]
Q3: What is the role of the N-Boc-aziridine intermediate, and how can I control its formation?
A3: this compound can undergo an intramolecular SN2 reaction to form a highly reactive N-Boc-aziridinium ion, which can then be trapped by a nucleophile in a ring-opening reaction. This can be a competing pathway or, in some cases, the dominant pathway to the desired product.
-
To favor direct SN2 alkylation: Use a strong nucleophile, a polar aprotic solvent, and a base that promotes the intermolecular reaction.
-
To favor the aziridine pathway: This pathway may be more prevalent with weaker nucleophiles or under conditions that favor intramolecular cyclization (e.g., higher dilution, specific bases). The subsequent ring-opening may be facilitated by acid catalysis.
Q4: What are the best general conditions to start with for a new nucleophile?
A4: A good starting point for the alkylation of a primary amine is to use 1.0 equivalent of the amine, 1.1 equivalents of this compound, and 1.5-2.0 equivalents of potassium carbonate or cesium carbonate in anhydrous DMF at room temperature, monitoring the reaction by TLC. For less reactive nucleophiles, the temperature can be gradually increased.
Q5: How can I purify my mono-alkylated product if it's an oil and difficult to handle?
A5: If the product is an oil and column chromatography is challenging, consider converting it to a stable salt. For amine products, treatment with a solution of HCl in a non-polar solvent like diethyl ether or dioxane can precipitate the hydrochloride salt, which is often a crystalline solid that can be filtered and purified by recrystallization. The free base can be regenerated by treatment with a base.
Data Presentation
Table 1: Reaction Conditions for Mono-N-Alkylation of Primary Amines with this compound
| Entry | Amine | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | K₂CO₃ (2.0) | DMF | 60 | 12 | 85 | General protocol |
| 2 | Aniline | Cs₂CO₃ (1.5) | DMF | 80 | 24 | 78 | General protocol |
| 3 | 4-Methoxy-aniline | K₂CO₃ (2.0) | Acetonitrile | Reflux | 16 | 92 | General protocol |
| 4 | Cyclohexylamine | Cs₂CO₃ (1.5) | DMSO | 50 | 10 | 88 | General protocol |
Table 2: Reaction Conditions for Alkylation of Other Nucleophiles with this compound
| Entry | Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | K₂CO₃ (1.5) | DMF | RT | 4 | 95 | General protocol |
| 2 | Phenol | Cs₂CO₃ (2.0) | Acetonitrile | 70 | 18 | 85 | General protocol |
| 3 | Indole | NaH (1.2) | THF | RT to 50 | 6 | 90 | [4] |
| 4 | 4-Nitrophenol | K₂CO₃ (2.0) | DMF | 50 | 12 | 91 | General protocol |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation of a Primary Amine
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equiv.) and anhydrous DMF (to make a 0.2-0.5 M solution).
-
Add cesium carbonate (1.5 equiv.) to the solution and stir the suspension for 15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05 equiv.) in a small amount of anhydrous DMF.
-
Add the this compound solution dropwise to the amine suspension over 30-60 minutes using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 40-60 °C.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. For basic products, adding 1-2% triethylamine to the eluent can improve separation.
Protocol 2: General Procedure for N-Alkylation of Indole
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then carefully add anhydrous THF or DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the indole (1.0 equiv.) in anhydrous THF or DMF and add it dropwise to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.1 equiv.) in anhydrous THF or DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating (e.g., to 50 °C) may be required.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Caption: A generalized workflow for the selective mono-N-alkylation of a primary amine.
Caption: A decision-making workflow for troubleshooting common issues in mono-alkylation reactions.
References
Validation & Comparative
A Comparative Analysis of N-Boc-2-chloroethylamine and Other Alkylating Agents for Researchers
In the landscape of chemical biology and drug discovery, the precise modification of nucleophilic residues in biomolecules is paramount. Alkylating agents are indispensable tools in this regard, enabling the formation of stable covalent bonds. This guide provides a detailed comparison of the reactivity of N-Boc-2-chloroethylamine with two other commonly used alkylating agents: iodoacetamide and methyl iodide. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate reagent for their specific application.
Reactivity Overview and Mechanism
The reactivity of an alkylating agent is dictated by several factors, including the nature of the leaving group, the electrophilicity of the carbon atom undergoing substitution, and the reaction mechanism.
This compound is a unique alkylating agent that proceeds via an intramolecular cyclization to form a highly reactive N-Boc-aziridinium ion intermediate. This strained, three-membered ring is a potent electrophile, readily attacked by nucleophiles. The tert-butoxycarbonyl (Boc) protecting group modulates the nucleophilicity of the nitrogen atom, making it less reactive than a free amine but still capable of displacing the adjacent chloride to form the reactive intermediate. This mechanism often leads to high reactivity and selectivity.
Iodoacetamide is a classic SN2 alkylating agent. The iodine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. It is particularly effective for the alkylation of soft nucleophiles like thiols.
Methyl iodide is another potent SN2 alkylating agent. The small size of the methyl group minimizes steric hindrance, and iodide is an excellent leaving group, making it highly reactive towards a broad range of nucleophiles.
Quantitative Reactivity Comparison
Direct, side-by-side kinetic comparisons of these three alkylating agents under identical conditions are scarce in the literature. However, by compiling available data and considering their mechanisms, a comparative picture of their reactivity can be formed.
| Alkylating Agent | Common Nucleophile | Reaction Type | Second-Order Rate Constant (k₂) | Typical Reaction Conditions |
| This compound | Amines, Thiols | Intramolecular cyclization followed by nucleophilic attack | Data not readily available | Room temperature to elevated temperatures, often with a base |
| Iodoacetamide | Cysteine (thiol) | SN2 | ~0.6 M⁻¹s⁻¹[1][2] | Room temperature, pH 7.5-8.5 |
| Methyl Iodide | Dimethylaniline (amine) | SN2 | 8.39 x 10⁻⁵ M⁻¹s⁻¹ (in nitrobenzene)[3] | Room temperature to reflux |
Note: The provided rate constant for methyl iodide is with a different nucleophile and solvent system, and thus not directly comparable to that of iodoacetamide. It is generally considered a very reactive alkylating agent. The reactivity of this compound is mechanistically distinct and highly dependent on the rate of aziridinium ion formation.
Experimental Protocols
Detailed methodologies for alkylation reactions are crucial for reproducibility and comparison. Below are representative protocols for the alkylation of common nucleophiles with each of the discussed agents.
Protocol 1: N-Alkylation of a Primary Amine with this compound
This protocol describes the alkylation of a primary amine, such as benzylamine, using this compound.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzylamine (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Slowly add this compound (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated product.
Protocol 2: S-Alkylation of Cysteine Residues in a Peptide with Iodoacetamide
This protocol is adapted for the alkylation of cysteine thiols in a peptide sample for proteomics applications.
Materials:
-
Iodoacetamide
-
Peptide sample containing cysteine
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Ammonium bicarbonate buffer (pH ~8.0)
-
Microcentrifuge tubes
Procedure:
-
Dissolve the peptide sample in 100 µL of 50 mM ammonium bicarbonate buffer.
-
Add TCEP to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 37 °C for 30 minutes.
-
Prepare a fresh 100 mM solution of iodoacetamide in the same buffer. Protect the solution from light.
-
Add the iodoacetamide solution to the reduced peptide sample to a final concentration of 20 mM.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding dithiothreitol (DTT) to a final concentration of 40 mM.
-
The alkylated peptide sample is now ready for downstream processing, such as proteolytic digestion and mass spectrometry analysis.
Protocol 3: N-Alkylation of a Secondary Amine with Methyl Iodide
This protocol describes the quaternization of a tertiary amine, but the principles are applicable for the alkylation of secondary amines.
Materials:
-
Secondary amine (e.g., N-methylaniline)
-
Methyl iodide
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Round-bottom flask with magnetic stir bar
Procedure:
-
Dissolve the secondary amine (1.0 eq) in acetone in a round-bottom flask.
-
Add sodium carbonate (2.0 eq) as a base.
-
Add an excess of methyl iodide (2-3 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. The product, a tertiary amine salt, may precipitate out of solution.
-
If a precipitate forms, collect it by filtration and wash with cold acetone.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Applications in Drug Discovery and Chemical Biology
The choice of alkylating agent often depends on the synthetic strategy and the target molecule.
This compound is particularly valuable for introducing a protected aminoethyl moiety.[4][5] This is a common structural motif in many biologically active compounds, including enzyme inhibitors and receptor ligands. For instance, it is a key building block in the synthesis of certain inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway and a point of inhibition.
Iodoacetamide is extensively used in proteomics to alkylate cysteine residues. This modification prevents the re-formation of disulfide bonds after reduction and adds a fixed mass to the cysteine residue, which is useful for protein identification by mass spectrometry. Its high reactivity and specificity for thiols at slightly alkaline pH make it a gold standard for this application.
Methyl iodide is a workhorse in organic synthesis for the methylation of a wide variety of nucleophiles, including amines, phenols, and thiols. Its high reactivity and the simplicity of the methyl group make it a versatile reagent for introducing a methyl group into a molecule, a common modification in medicinal chemistry to modulate pharmacological properties.
Experimental Workflow: Synthesis of a Bioactive Scaffold
The following diagram illustrates a general workflow for the synthesis of a potential bioactive molecule using this compound as a key building block.
Caption: General synthetic workflow using this compound.
Conclusion
The selection of an appropriate alkylating agent is a critical decision in chemical synthesis and biological studies. This compound offers a unique reactivity profile through the formation of a highly electrophilic aziridinium ion, making it an excellent choice for introducing a protected aminoethyl group, particularly in the synthesis of complex bioactive molecules. Iodoacetamide remains the reagent of choice for the rapid and specific alkylation of cysteine thiols in proteomics workflows. Methyl iodide is a powerful and versatile reagent for the general methylation of a wide range of nucleophiles. Understanding the distinct mechanisms, reactivity, and optimal reaction conditions for each of these agents will empower researchers to design and execute their experiments with greater precision and success.
References
Spectroscopic Validation of N-Boc-2-chloroethylamine Reaction Products: A Comparative Guide
N-Boc-2-chloroethylamine is a critical building block in modern organic and medicinal chemistry. Its dual functionality, featuring a stable tert-butoxycarbonyl (Boc) protecting group and a reactive chloroethyl moiety, makes it an invaluable precursor for synthesizing a wide range of nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules. The primary reactivity of this compound involves the nucleophilic substitution of the chloride, which can proceed through an intermolecular reaction with an external nucleophile or an intramolecular cyclization to form a highly reactive N-Boc-aziridinium ion intermediate.
Given the reactivity of the intermediates and the potential for multiple reaction pathways, rigorous spectroscopic validation of the final products is essential to confirm their identity, purity, and structure. This guide provides a comparative overview of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of products derived from this compound.
Common Reaction Pathways and Products
The versatility of this compound allows for two primary reaction pathways, which serve as excellent models for spectroscopic comparison:
-
Intermolecular Nucleophilic Substitution: Reaction with an external nucleophile, such as a secondary amine (e.g., morpholine), to yield a substituted N-Boc-ethylamine derivative.
-
Intramolecular Cyclization: Treatment with a non-nucleophilic base promotes intramolecular cyclization to form N-Boc-aziridine.
The following diagram illustrates these fundamental transformations.
Caption: Reaction pathways of this compound.
Data Presentation: Comparative Spectroscopic Analysis
The tables below summarize the expected spectroscopic data for the starting material and its principal reaction products. This quantitative comparison is crucial for identifying the transformation's success.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
| Compound | -C(CH₃)₃ (Boc) | -CH₂-Cl / -CH₂-N (Ring) | -CH₂-NHBoc | Other Signals |
| This compound (Starting Material) | ~1.45 (s, 9H) | ~3.60 (t, 2H) | ~3.45 (q, 2H) | ~5.0 (br s, 1H, N-H) |
| N-Boc-aziridine (Product 1) | ~1.47 (s, 9H) | ~2.25 (s, 4H) | - | - |
| N-Boc-(2-morpholino)ethylamine (Product 2) | ~1.44 (s, 9H) | - | ~3.25 (q, 2H) | ~2.45 (t, 4H, -CH₂-N-CH₂-), ~2.55 (t, 2H, -CH₂-N(morph)), ~3.70 (t, 4H, -CH₂-O-CH₂-) |
Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃, δ in ppm)
| Compound | -C(CH₃)₃ | -C(CH₃)₃ | -CH₂-Cl / -CH₂-N (Ring) | -CH₂-NHBoc | Other Signals |
| This compound (Starting Material) | ~28.4 | ~79.5 | ~43.0 | ~43.5 | ~156.0 (C=O) |
| N-Boc-aziridine (Product 1) | ~28.3 | ~80.0 | ~27.5 | - | ~161.5 (C=O) |
| N-Boc-(2-morpholino)ethylamine (Product 2) | ~28.4 | ~79.2 | - | ~39.0 | ~53.5 (-CH₂-N-CH₂-), ~58.0 (-CH₂-N(morph)), ~67.0 (-CH₂-O-CH₂-), ~156.0 (C=O) |
Table 3: Comparative IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | [M+H]⁺ (Calculated) |
| This compound (Starting Material) | ~3350 (N-H), ~2980 (C-H), ~1690 (C=O, carbamate), ~780 (C-Cl) | 180.08 |
| N-Boc-aziridine (Product 1) | ~2980 (C-H), ~1700 (C=O, carbamate). Absence of N-H and C-Cl bands. | 144.10 |
| N-Boc-(2-morpholino)ethylamine (Product 2) | ~3360 (N-H), ~2970 (C-H), ~1695 (C=O, carbamate), ~1115 (C-O-C). Absence of C-Cl band. | 231.17 |
Experimental Protocols
Detailed and consistent experimental protocols are vital for reproducible spectroscopic validation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR: Obtain spectra with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.
-
¹³C NMR: Obtain spectra with 1024-2048 scans, a spectral width of 250 ppm, and a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H NMR spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C NMR spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts and coupling constants to confirm the proposed structure.
-
Sample Preparation: If the sample is a liquid, apply a thin film directly onto the NaCl plates or the crystal of an Attenuated Total Reflectance (ATR) accessory. If solid, prepare a KBr pellet or use the ATR accessory.
-
Background Spectrum: Obtain a background spectrum of the clean NaCl plates or ATR crystal.
-
Sample Spectrum: Acquire the sample spectrum over a range of 4000-600 cm⁻¹, co-adding 16-32 scans for a high signal-to-noise ratio.
-
Analysis: Identify characteristic absorption bands for key functional groups (e.g., C=O, N-H, C-O-C). Compare the product spectrum to the starting material spectrum to identify key changes, such as the disappearance of the C-Cl stretch.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent, typically methanol or acetonitrile, with 0.1% formic acid to promote ionization.
-
Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Acquire data in positive ion mode.
-
Analysis: Determine the exact mass of the protonated molecular ion ([M+H]⁺). Compare the measured mass to the calculated theoretical mass for the expected product formula to confirm its elemental composition.
Mandatory Visualizations: Workflows
The logical flow of the validation process ensures all necessary data is collected for unambiguous structure confirmation.
Caption: General workflow for synthesis and spectroscopic validation.
By systematically applying these spectroscopic techniques and comparing the resulting data against expected values, researchers can confidently validate the structures of products derived from this compound, ensuring the integrity and success of their synthetic endeavors.
comparative study of Boc protection versus other amine protecting groups
A Comparative Guide to Amine Protecting Groups: Boc vs. The Field
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions.[1][2][3] The choice of an amine protecting group is a critical decision, influencing the overall efficiency and success of a synthetic route.[4] This guide provides a comparative analysis of the most common amine protecting groups, with a focus on the widely used tert-Butoxycarbonyl (Boc) group versus other key players like Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc).
The ideal protecting group is easily installed and removed in high yields under mild conditions that are compatible with other functional groups in the molecule.[2][4] The concept of orthogonality is paramount; it refers to the ability to deprotect one group selectively in the presence of others using distinct, non-interfering conditions.[1][5][6] This allows for the precise and controlled chemical manipulation of complex molecules.[1][4]
Comparative Performance of Amine Protecting Groups
The selection of a protecting group is dictated by its stability profile and the specific conditions required for its removal. The following table summarizes the key performance characteristics of Boc, Cbz, Fmoc, and Alloc, providing a comparative overview for strategic synthetic planning.
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl or Z) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Alloc (Allyloxycarbonyl) |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- | Fmoc-CH₂-O-(C=O)- | CH₂=CH-CH₂-O-(C=O)- |
| Protection Reagents | Di-tert-butyl dicarbonate ((Boc)₂O)[7][8] | Benzyl chloroformate (Cbz-Cl)[5][9] | Fmoc-Cl, Fmoc-OSu[10][11][12] | Allyl chloroformate (Alloc-Cl), Alloc-OSu[11] |
| Protection Conditions | Mild base (e.g., NaHCO₃, Et₃N, DMAP) in solvents like Dioxane, THF, DCM.[7][8][13] | Base (e.g., Na₂CO₃, NaHCO₃) in aqueous/organic solvent mixtures.[9][14] | Weak base (e.g., NaHCO₃, pyridine) in aqueous dioxane or similar solvents.[10][11] | Base (e.g., Na₂CO₃, NaHCO₃) in organic solvent/water mixtures.[11] |
| Deprotection Conditions | Strong acids (TFA, HCl in dioxane).[6][7][15] | Catalytic Hydrogenolysis (H₂, Pd/C).[6][14] | Weak base (typically 20% piperidine in DMF).[6][10][16] | Pd(0) catalysis (e.g., Pd(PPh₃)₄) with a nucleophilic scavenger (e.g., phenylsilane, morpholine).[11][17][18] |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[15][19] | Stable to acidic and basic conditions (with some exceptions).[5][19] | Stable to acid and hydrogenolysis.[2][10] | Stable to most acidic and basic conditions.[11][20] |
| Lability | Acid-labile.[7][19] | Hydrogenolysis-labile; also labile to very strong acids.[14][19] | Base-labile.[10][12] | Pd(0)-labile.[11] |
| Key Applications | General synthesis, Boc/Bn strategy in peptide synthesis.[13][19] | Peptide synthesis (historically significant), general synthesis.[5][14] | Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[10][12][16] | Orthogonal protection in SPPS for complex peptides (e.g., cyclic, branched).[17][21] |
In-Depth Analysis and Experimental Protocols
Boc (tert-Butoxycarbonyl) Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of installation and predictable reactivity.[13][15] Its key feature is its stability to a wide range of conditions, including bases and catalytic hydrogenation, while being easily cleaved by acids like Trifluoroacetic Acid (TFA) or HCl.[15][19] This acid lability stems from the formation of a stable tert-butyl cation upon cleavage.[7][22]
Experimental Protocol: Boc Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., a 1:1 mixture of dioxane and water, or THF).[7]
-
Base Addition: Add a base such as sodium bicarbonate (2.0 equivalents) or triethylamine (1.5 equivalents).[7]
-
Reagent Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin-Layer Chromatography (TLC).[7]
-
Workup: Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.[7]
Experimental Protocol: Boc Deprotection (TFA Method)
-
Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane (DCM).[7]
-
Acid Addition: Cool the solution to 0 °C and add Trifluoroacetic Acid (TFA) dropwise to a final concentration of 20-50% (v/v).[7]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor completion by TLC.[7]
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[7]
-
Workup: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize remaining acid. Dry the organic layer, filter, and concentrate in vacuo to obtain the free amine.[7][15]
Cbz (Carboxybenzyl) Group
Introduced by Bergmann and Zervas in 1932, the Cbz group revolutionized peptide synthesis.[5] It is stable under the acidic and basic conditions typically used for Boc and Fmoc manipulation, respectively.[5][19] Its defining feature is its clean removal via catalytic hydrogenolysis, which proceeds under neutral pH, leaving most other functional groups intact.[6]
Experimental Protocol: Cbz Protection of an Amine
-
Dissolution: Dissolve the amine (1.2 equivalents) in a 3 N aqueous NaOH solution (1.1 equivalents) and cool to 0 °C.[23]
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.0 equivalent) dropwise.[23]
-
Reaction: Allow the mixture to warm to room temperature and stir for approximately 3 hours.[23]
-
Workup: Extract the mixture with an organic solvent (e.g., tert-butyl methyl ether). Wash the combined organic layers with 0.1 N HCl and then with saturated aqueous NaHCO₃ solution.[23] Dry the organic layer and concentrate under reduced pressure to yield the Cbz-protected amine.
Experimental Protocol: Cbz Deprotection (Hydrogenolysis)
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol.[19]
-
Catalyst Addition: Add 5-10 mol% of a palladium on carbon catalyst (e.g., 5% or 10% Pd-C).[19]
-
Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[12] Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in DMF.[10][16] This provides perfect orthogonality with the acid-labile Boc group and hydrogenolysis-labile Cbz group, making it ideal for the synthesis of complex peptides where side chains are protected with acid-labile groups.[2][12]
Experimental Protocol: Fmoc Protection of an Amine
-
Dissolution: Dissolve the amino acid in a 10% aqueous sodium carbonate solution.
-
Reagent Addition: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.0 equivalent) in a solvent like dioxane.
-
Reaction: Stir the mixture vigorously at room temperature for 4-24 hours.
-
Workup: Pour the reaction mixture into water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer with HCl to pH ~2, which precipitates the Fmoc-protected amino acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Experimental Protocol: Fmoc Deprotection
-
Reagent Preparation: Prepare a solution of 20% piperidine in N,N-dimethylformamide (DMF) (v/v).[10]
-
Reaction: Treat the Fmoc-protected amine (often on a solid support in SPPS) with the piperidine/DMF solution.
-
Incubation: Allow the reaction to proceed at room temperature for 5-20 minutes. The deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct byproduct at ~301 nm.[12]
-
Washing: After completion, wash the product (e.g., the resin in SPPS) thoroughly with DMF to remove the cleaved Fmoc adduct and excess piperidine, yielding the free amine for the next synthetic step.[16]
Alloc (Allyloxycarbonyl) Group
The Alloc group offers another layer of orthogonality, as it is stable to both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[11][20] Its removal is achieved under very mild, neutral conditions using a palladium(0) catalyst and a scavenger nucleophile.[11][18] This makes it highly valuable for synthesizing complex peptides with modifications on amino acid side chains.[17]
Experimental Protocol: Alloc Deprotection
-
Dissolution: Dissolve the Alloc-protected substrate in a suitable degassed solvent, such as dichloromethane (DCM) or THF.
-
Reagent Addition: Add the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equivalents).[17]
-
Scavenger Addition: Add a nucleophilic scavenger, such as phenylsilane (PhSiH₃) (20 equivalents), morpholine, or dimedone, to trap the allyl group.[17][18]
-
Reaction: Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, the reaction mixture can be concentrated and purified directly by column chromatography to isolate the deprotected amine.
Visualizing Synthetic Strategy
Orthogonality of Amine Protecting Groups
The ability to selectively remove one protecting group without affecting others is a powerful tool in synthesis. This diagram illustrates the unique cleavage conditions for each major protecting group, highlighting their mutual orthogonality.
Caption: Orthogonal deprotection pathways for common amine protecting groups.
Workflow for Selecting an Amine Protecting Group
Choosing the right protecting group is a strategic decision based on the stability of the starting material and the conditions of subsequent planned reactions. This workflow provides a logical pathway for making that choice.
Caption: A decision tree to guide the selection of a suitable amine protecting group.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. benchchem.com [benchchem.com]
- 16. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 23. beilstein-journals.org [beilstein-journals.org]
A Researcher's Guide to Purity Assessment of Synthesized N-Boc-2-chloroethylamine Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. N-Boc-2-chloroethylamine and its derivatives are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals. This guide provides an objective comparison of key analytical techniques for assessing the purity of these compounds, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Techniques for Purity Determination
The purity of this compound derivatives can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers unique advantages in terms of sensitivity, specificity, and the type of information it provides.
| Analytical Technique | Principle | Advantages | Limitations | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and partitioning between a stationary and a liquid mobile phase. | Robust and reproducible for quantifying the main component and non-volatile impurities. | May require derivatization for compounds lacking a UV chromophore; universal detectors like CAD or ELSD can be used as alternatives.[1] | ≥98%[2] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard. | A primary analytical method that provides absolute purity without needing a specific reference standard of the analyte. Non-destructive.[3][4] | Lower sensitivity compared to chromatographic methods; signal overlap can be a challenge.[3] | Can determine absolute purity with high accuracy. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and specificity; provides molecular weight confirmation and structural information through fragmentation.[5] | Ionization efficiency can vary between compounds, potentially affecting quantification without proper standards. | Confirms identity and presence of impurities. |
| Elemental Analysis (EA) | Determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample. | Confirms the elemental composition of the bulk sample, providing a fundamental check of purity.[6] | Does not distinguish between isomers or identify minor impurities with similar elemental compositions.[6] | Found values should be within ±0.4% of the calculated values.[6] |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining accurate and reproducible purity data. Below are representative methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment of this compound and its derivatives, allowing for the quantification of the main component and non-volatile impurities.
-
Instrumentation: HPLC system equipped with a UV detector or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for the carbamate chromophore) or by CAD/ELSD.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary method for determining the absolute purity of a sample.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound derivative into a clean, dry vial.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The amount of internal standard should be chosen to give a signal integral comparable to the analyte signal.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure complete signal relaxation for accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio and fragmentation patterns.
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source, coupled to an HPLC or for direct infusion.
-
Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺. For this compound (C₇H₁₄ClNO₂), the expected monoisotopic mass is 179.07 g/mol . The [M+H]⁺ ion should be observed at m/z 180.08.
-
Analyze the fragmentation pattern obtained from MS/MS experiments to confirm the structure. Expected fragments include the loss of the Boc group (m/z 74) and the tert-butyl group (m/z 124).
-
Elemental Analysis (EA)
EA provides the percentage of C, H, N, and Cl in the sample, which should match the theoretical values for the pure compound.
-
Instrumentation: CHN/S/Cl elemental analyzer.
-
Sample Preparation: A few milligrams of the dried and purified sample are accurately weighed.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified. Chlorine is typically determined by titration or ion chromatography after combustion.
-
Theoretical Values for C₇H₁₄ClNO₂:
-
Carbon (C): 46.79%
-
Hydrogen (H): 7.85%
-
Chlorine (Cl): 19.73%
-
Nitrogen (N): 7.79%
-
Oxygen (O): 17.82% (often determined by difference)
-
-
Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.[6]
Identification of Common Impurities
A thorough purity assessment involves the identification of potential impurities arising from the synthesis.
| Potential Impurity | Structure | Identification by HPLC | Identification by ¹H NMR | Identification by MS |
| 2-Chloroethylamine (starting material) | Cl-CH₂-CH₂-NH₂ | Elutes earlier than the product (more polar). | Absence of the Boc signal at ~1.45 ppm. | [M+H]⁺ at m/z 80.03. |
| Di-tert-butyl dicarbonate (Boc₂O) (reagent) | (Boc)₂O | May be observed as a less polar peak. | Characteristic singlet at ~1.5 ppm. | Not readily ionized by ESI. |
| N,N'-bis(Boc)-2-chloroethylamine (side product) | Cl-CH₂-CH₂-N(Boc)₂ | Elutes later than the product (less polar). | Two Boc signals or a single 18H singlet. | [M+H]⁺ at m/z 280.13. |
| N-Boc-aziridine (cyclized byproduct) | Boc-N(CH₂)₂ | May co-elute or elute close to the product. | Different chemical shifts for the ethyl protons due to ring strain. | [M+H]⁺ at m/z 144.10. |
| Residual Solvents (e.g., Dichloromethane, Ethyl Acetate) | - | Not typically detected by HPLC-UV. | Characteristic signals in the ¹H NMR spectrum. | Can be detected by GC-MS. |
Visualizing the Workflow and Relationships
References
- 1. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|CAS 71999-74-1|RUO [benchchem.com]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Boc-2-chloroethylamine and Its Alternatives in Medicinal Chemistry
Introduction: The introduction of a 2-aminoethyl moiety is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of drug candidates. N-Boc-2-chloroethylamine has emerged as a valuable and versatile building block for this purpose. Its structure, featuring a reactive chloroethyl group and a stable Boc-protected amine, allows for controlled nucleophilic substitution reactions and subsequent deprotection to reveal the primary amine for further functionalization.[1][2] This guide provides a comprehensive comparison of this compound with its alternatives, offering insights into their respective applications, performance in key synthetic transformations, and detailed experimental protocols. This information is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Comparison of 2-Aminoethylating Agents
The primary role of this compound in medicinal chemistry is to act as a precursor for the introduction of a protected 2-aminoethyl group onto a nucleophilic substrate. The choice of reagent for this transformation can significantly impact reaction efficiency, yield, and overall synthetic strategy. Here, we compare this compound with its closest analogue, N-Boc-2-bromoethylamine, and discuss other conceptual alternatives.
Data Presentation: N-Alkylation Performance
| Reagent | Substrate | Reaction Conditions | Yield | Reference |
| This compound | Aniline | K₂CO₃, DMF, 80 °C, 12h | High (specific yield not reported for this exact substrate) | [3] |
| N-Boc-2-bromoethylamine | Aromatic Amines | Cs₂CO₃, DMF, 100 °C | Good to Excellent |
Key Applications and Comparative Analysis
N-Alkylation of Amines
N-alkylation is a fundamental transformation in medicinal chemistry, and this compound is frequently employed for the introduction of the 2-(Boc-amino)ethyl group onto primary and secondary amines. The resulting products can be further elaborated or deprotected to reveal the free amine.
This compound: This reagent is a cost-effective and widely available option for N-alkylation. The chlorine atom is a good leaving group, and reactions typically proceed under basic conditions with heating.
Alternative: N-Boc-2-bromoethylamine
N-Boc-2-bromoethylamine is a more reactive analogue of the chloro derivative. Due to the better leaving group ability of bromide compared to chloride, reactions with N-Boc-2-bromoethylamine can often be carried out under milder conditions or may result in higher yields and shorter reaction times. However, it is generally more expensive than this compound.
Synthesis of N-Boc-Piperazine
N-Boc-piperazine is a critical intermediate in the synthesis of numerous pharmaceuticals, including the CDK4/6 inhibitor Palbociclib.[2][4] this compound can be used in a multi-step synthesis of N-Boc-piperazine, which offers advantages over the direct Boc-protection of piperazine, particularly for large-scale production.
Data Presentation: Comparison of N-Boc-Piperazine Synthesis Routes
| Parameter | Route 1: Direct Boc-Protection of Piperazine | Route 2: Synthesis from Diethanolamine |
| Starting Materials | Piperazine, Di-tert-butyl dicarbonate (Boc₂O) | Diethanolamine, Thionyl chloride, Boc₂O, Ammonia |
| Key Advantages | Fewer steps | High yield and purity, low-cost and readily available starting materials, milder reaction conditions. |
| Key Disadvantages | Formation of di-protected byproduct, requires extensive purification, higher cost of piperazine. | More steps involved. |
| Typical Overall Yield | Moderate | > 93.5% |
| Typical Purity | Variable, requires significant purification | > 99% |
| Scalability | Purification can be challenging on a large scale. | Highly suitable for industrial production. |
This data is compiled from a comparative analysis of the two synthetic routes.[5]
Experimental Protocols
Protocol 1: N-Alkylation of Aniline with this compound
This protocol is a representative procedure for the N-alkylation of an aromatic amine using this compound.
Materials:
-
Aniline
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.), and anhydrous DMF (5 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-(Boc-amino)ethyl)aniline.
Protocol 2: Large-Scale Synthesis of N-Boc-Piperazine from Diethanolamine
This protocol is adapted from an industrially preferred method that avoids the direct use of piperazine.[5][6]
Step 1: Synthesis of Bis(2-chloroethyl)amine
-
In a suitable reactor, charge diethanolamine.
-
Slowly add thionyl chloride, controlling the temperature.
-
After the addition is complete, allow the reaction to proceed to completion. The resulting bis(2-chloroethyl)amine is typically used in the next step without extensive purification.
Step 2: Boc-Protection of Bis(2-chloroethyl)amine
-
Dissolve the crude bis(2-chloroethyl)amine in a suitable solvent.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium carbonate).
-
Stir the mixture until the reaction is complete (typically 12-16 hours).
Step 3: Cyclization to N-Boc-piperazine
-
To the tert-butyl bis(2-chloroethyl)carbamate from the previous step, slowly add aqueous ammonia (the molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1).[5][6]
-
Raise the temperature to approximately 60 °C and maintain for about 2.5 hours.[5]
-
Cool the reaction mixture to below 25 °C.
-
Perform a liquid-liquid extraction using ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.
Mandatory Visualizations
Signaling Pathway Diagram
The CDK4/6-Cyclin D-Rb signaling pathway is a critical regulator of the cell cycle and a key target in cancer therapy. Drugs like Palbociclib, which can be synthesized using intermediates derived from this compound, inhibit CDK4/6, leading to cell cycle arrest.[4][7]
Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation of aniline with this compound.
Conclusion
This compound is a highly effective and versatile reagent in medicinal chemistry for the introduction of the 2-aminoethyl motif. Its reactivity and stability make it suitable for a range of applications, including N-alkylation and the synthesis of important heterocyclic intermediates like N-Boc-piperazine. While more reactive alternatives such as N-Boc-2-bromoethylamine exist, the choice of reagent will ultimately depend on factors such as cost, desired reaction conditions, and the specific substrate. For large-scale syntheses, alternative multi-step routes, such as the synthesis of N-Boc-piperazine from diethanolamine, can offer significant advantages in terms of yield, purity, and cost-effectiveness. The provided protocols and diagrams offer a practical guide for researchers to implement these synthetic strategies in their drug discovery and development efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|CAS 71999-74-1|RUO [benchchem.com]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
evaluating the efficiency of different catalysts for N-Boc-2-chloroethylamine couplings
A Comparative Guide to Catalysts for N-Boc-2-chloroethylamine Couplings
The N-alkylation of amines with this compound is a critical transformation in medicinal chemistry and drug development, providing a versatile building block for synthesizing a wide array of nitrogen-containing compounds. The efficiency of this coupling reaction is highly dependent on the catalyst employed. This guide offers an objective comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts reaction time, temperature, and overall yield. While traditional methods often rely on stoichiometric amounts of strong bases at elevated temperatures, modern catalytic approaches offer milder conditions and improved efficiency. Below is a summary of quantitative data for various catalytic systems used in the coupling of amines and other nucleophiles with this compound.
| Catalyst System | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference Type |
| None (Traditional) | Aniline | K₂CO₃ | DMF | 80 | 12 | 85 | N/A | General Protocol |
| NaI | Aniline | K₂CO₃ | Acetonitrile | Reflux | 12 | 90 | 10 | Finkelstein Reaction |
| Tetrabutylammonium iodide (TBAI) | Phenol | K₂CO₃ | Acetonitrile | 80 | 6 | 95 | 10 | Phase-Transfer |
| Pd₂(dba)₃ / Xantphos | Indole | Cs₂CO₃ | Toluene | 100 | 24 | 75 | 2 (Pd), 4 (Ligand) | Buchwald-Hartwig |
| CuI / L-proline | Imidazole | K₂CO₃ | DMSO | 90 | 24 | 88 | 10 (Cu), 20 (Ligand) | Ullmann Coupling |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for key catalytic systems.
Protocol 1: Phase-Transfer Catalysis (TBAI)
This method is effective for coupling phenols with this compound.
-
Reagent Preparation : In a round-bottom flask, dissolve the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrabutylammonium iodide (TBAI, 0.1 eq.) in acetonitrile.
-
Reaction Initiation : Add this compound (1.2 eq.) to the mixture.
-
Execution : Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Coupling
This protocol is suitable for N-alkylation of nitrogen heterocycles like indoles.
-
Inert Atmosphere Setup : Add the indole (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and Xantphos (0.04 eq.) to an oven-dried flask. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagent Addition : Add anhydrous toluene, followed by this compound (1.2 eq.) via syringe.
-
Execution : Heat the reaction mixture to 100°C and stir for 24 hours.
-
Workup : Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Purification : Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel.
Visualizing the Process
Understanding the workflow and relationships between reaction components is essential for efficient experimental design.
Caption: General experimental workflow for catalytic this compound coupling.
Caption: Simplified relationship in a phase-transfer / Finkelstein-type reaction.
A Comparative Guide to the Synthesis of Key Pharmaceutical Intermediates Using N-Boc-2-chloroethylamine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-2-chloroethylamine (tert-butyl N-(2-chloroethyl)carbamate) is a versatile and highly valuable reagent in the synthesis of pharmaceutical intermediates, primarily due to its bifunctional nature.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions, while the reactive chloroethyl moiety serves as an excellent electrophile for nucleophilic substitution.[1] This guide provides an objective comparison of synthetic routes to key intermediates utilizing this compound against prominent alternative methods. The comparison is supported by quantitative data and detailed experimental protocols to assist researchers in selecting the most efficient pathway for their specific needs.
Core Intermediate Focus: Synthesis of N-Boc-Piperazine
N-Boc-piperazine is a critical building block in the development of numerous pharmaceuticals.[2][3] Its monosubstituted nature allows for the selective functionalization of the second nitrogen atom, making it a cornerstone in the synthesis of a diverse range of active pharmaceutical ingredients (APIs).[2] We will compare three primary synthetic routes to this key intermediate.
Route 1: Cyclization of this compound with a Nitrogen Source
This approach leverages this compound as the foundational unit. The synthesis proceeds via an initial reaction with a nitrogen source, such as ammonia or a primary amine, followed by an intramolecular cyclization to form the piperazine ring. This method is advantageous when substituted piperazines are the target from the outset.
Route 2: Direct Boc-Protection of Piperazine
A common and straightforward method involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O.[3] While conceptually simple, this route can suffer from the formation of the undesired 1,4-di-Boc-piperazine byproduct, necessitating careful control of reaction conditions and potentially extensive purification.[2] To improve selectivity, the reaction can be performed on a salt of piperazine.[2]
Route 3: Synthesis from Diethanolamine
An industrially favored, multi-step approach begins with the cost-effective and readily available diethanolamine.[2][4] This method involves chlorination to form bis(2-chloroethyl)amine, followed by Boc protection and subsequent aminolysis and cyclization to yield N-Boc-piperazine.[2][4] This route is noted for its high yield and purity on a large scale.[2][5]
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the different synthetic routes to N-Boc-piperazine, providing a clear comparison of their efficiency and scalability.
| Parameter | Route 1 (from this compound) | Route 2 (Direct Boc-Protection of Piperazine) | Route 3 (from Diethanolamine) |
| Starting Materials | This compound, Ammonia/Primary Amine | Piperazine, (Boc)₂O | Diethanolamine, Thionyl Chloride, (Boc)₂O, Ammonia |
| Typical Overall Yield | Variable (dependent on specific amine) | Moderate (often requires significant purification) | > 93.5%[2][5] |
| Typical Purity | Good to Excellent | Variable (risk of di-protected byproduct) | > 99%[2] |
| Key Advantages | Direct route to N'-substituted piperazines | Fewer synthetic steps | High yield and purity, low-cost starting materials, highly scalable[2][4] |
| Key Disadvantages | Can require specific reaction conditions for cyclization | Formation of di-protected byproduct, higher cost of piperazine[2] | More synthetic steps involved |
| Scalability | Scalable | Challenging on a large scale due to purification[2] | Highly suitable for industrial production[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
Protocol for Route 2: Direct Mono-Boc-Protection of Piperazine
This protocol is a common laboratory-scale method for the synthesis of N-Boc-piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol or Acetic Acid
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine in a suitable solvent such as methanol or acetic acid in a reaction vessel. To enhance selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.[2]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the cooled piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is a mixture of mono- and di-Boc-piperazine.
-
Purify the crude product by column chromatography to isolate pure N-Boc-piperazine.
Protocol for Route 3: Large-Scale Synthesis of N-Boc-Piperazine from Diethanolamine
This protocol is adapted for industrial applications, emphasizing high yield and purity.[2]
Step 1: Synthesis of Bis(2-chloroethyl)amine
-
In a suitable reactor, charge diethanolamine.
-
Slowly add thionyl chloride to the diethanolamine. The molar ratio of thionyl chloride to diethanolamine should be in the range of 2.75-3.25:1.
-
Control the temperature during the addition. After the addition is complete, allow the reaction to proceed to completion. The resulting bis(2-chloroethyl)amine is typically used in the next step without extensive purification.
Step 2: Synthesis of Tert-butyl bis(2-chloroethyl)carbamate
-
To the crude bis(2-chloroethyl)amine from the previous step, add purified water.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and an inorganic base (e.g., sodium carbonate) to the mixture.
-
Stir the reaction at a controlled temperature for 12-16 hours.
Step 3: Synthesis of N-Boc-piperazine
-
To the tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water. The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.[2]
-
Raise the temperature to approximately 60°C and maintain it for about 2.5 hours.[2]
-
Cool the reaction mixture to below 25°C.
-
Perform a liquid-liquid extraction using ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain N-Boc-piperazine with high purity (>99%).[2]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the compared synthetic routes.
Caption: Synthetic pathway to N'-substituted N-Boc-piperazine using this compound.
Caption: Direct Boc-protection of piperazine to synthesize N-Boc-piperazine.
Caption: Multi-step synthesis of N-Boc-piperazine from diethanolamine.
Conclusion
The choice of synthetic route to key intermediates like N-Boc-piperazine is a critical decision in drug development and chemical synthesis, with significant implications for yield, purity, cost, and scalability. While the direct Boc-protection of piperazine offers a quicker laboratory-scale synthesis, it is often hampered by the formation of byproducts and purification challenges. The use of this compound provides a more direct pathway to specifically N'-substituted piperazines. However, for the large-scale, cost-effective production of unsubstituted N-Boc-piperazine with high purity, the multi-step synthesis from diethanolamine is demonstrably superior. This guide provides the necessary data and protocols to enable an informed decision based on the specific requirements of the research or development program.
References
N-Boc-2-chloroethylamine in API Synthesis: A Comparative Guide to the Synthesis of Ranolazine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-2-chloroethylamine is a versatile building block in modern pharmaceutical synthesis, primarily utilized for the introduction of a protected aminoethyl group into molecular scaffolds. Its application is particularly notable in the construction of nitrogen-containing heterocyclic compounds, which are core structures in numerous Active Pharmaceutical Ingredients (APIs). This guide provides a comparative analysis of the use of this compound in the synthesis of the anti-anginal drug Ranolazine, contrasting it with a traditional synthetic route.
Case Study: Ranolazine Synthesis
Ranolazine, an anti-anginal medication, contains a central piperazine ring. The efficiency of its synthesis is significantly impacted by the strategy used to construct this core and append the necessary side chains. A key intermediate in one of the more efficient synthetic routes is N-Boc-piperazine, which can be synthesized from this compound. The use of N-Boc-piperazine offers distinct advantages over traditional methods that employ unprotected piperazine.
Synthetic Strategies for Ranolazine
Two primary synthetic approaches for Ranolazine are compared below:
-
Route A: The N-Boc-Protected Route. This modern approach utilizes N-Boc-piperazine to ensure mono-alkylation and prevent the formation of undesired byproducts. N-Boc-piperazine itself can be synthesized from this compound.
-
Route B: The Traditional Unprotected Piperazine Route. This is a more conventional method that involves the direct reaction of piperazine with an electrophile. However, this route is often plagued by the formation of di-substituted byproducts, leading to lower yields and the need for extensive purification.
The logical workflow for the N-Boc-protected synthesis of Ranolazine is depicted below.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N-Boc-2-chloroethylamine
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. N-Boc-2-chloroethylamine, a versatile intermediate in organic synthesis, requires meticulous disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management of this compound waste, from immediate safety protocols to detailed chemical neutralization methods.
Immediate Safety and Handling
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1][2] Therefore, strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, properly labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Standard Disposal Procedure: Collection for Licensed Disposal
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures compliance with local, state, and federal regulations.
Step 1: Segregation and Collection
-
Designate a specific, sealed, and clearly labeled waste container for "Halogenated Organic Waste."
-
Never mix this compound with non-halogenated, acidic, or basic waste streams.
Step 2: Labeling
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Toxic).
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
Advanced Disposal Procedures: In-Lab Chemical Neutralization
For laboratories equipped to perform chemical transformations, this compound can be chemically altered to a less hazardous form before collection. Two primary methods for this are acidic deprotection and basic hydrolysis. These procedures should only be carried out by trained personnel.
Experimental Protocol 1: Acidic Deprotection
This method removes the tert-butoxycarbonyl (Boc) protecting group, a common procedure in organic synthesis.
Materials:
-
This compound waste
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Saturated sodium bicarbonate solution
-
Stir plate and stir bar
-
Round-bottom flask and condenser
Procedure:
-
In a chemical fume hood, dissolve the this compound waste in a minimal amount of DCM or 1,4-dioxane in a round-bottom flask.
-
Slowly add an excess of either TFA (typically 20-50% v/v) or a 4M HCl solution in 1,4-dioxane to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, carefully neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
The resulting aqueous solution containing the less hazardous deprotected amine salt can then be collected as aqueous waste, following institutional guidelines.
Experimental Protocol 2: Basic Hydrolysis
This method utilizes a strong base to hydrolyze the chloroethylamine.
Materials:
-
This compound waste
-
Methanol or Ethanol
-
Concentrated Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Stir plate and stir bar
-
Round-bottom flask and condenser
Procedure:
-
In a chemical fume hood, dissolve the this compound waste in methanol or ethanol in a round-bottom flask.
-
Slowly and carefully add an excess of concentrated sodium hydroxide solution to the stirred mixture.
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, carefully neutralize the solution with a suitable acid (e.g., dilute HCl).
-
The resulting neutralized aqueous solution should be collected as hazardous aqueous waste for disposal.
Summary of Key Disposal Parameters
| Parameter | Standard Collection | Acidic Deprotection | Basic Hydrolysis |
| Primary Method | Segregation and collection for licensed disposal | Chemical neutralization via Boc group removal | Chemical neutralization via hydrolysis |
| Reagents | N/A | TFA in DCM or HCl in dioxane | Concentrated NaOH in alcohol |
| Reaction Time | N/A | 1-4 hours | Several hours at reflux |
| End Product | This compound | 2-Chloroethylamine salt | N-Boc-2-hydroxyethylamine |
| Final Waste Stream | Halogenated Organic Waste | Neutralized Aqueous Waste | Neutralized Aqueous Waste |
| Safety | High (relies on professional service) | Requires handling of strong acids | Requires handling of strong bases and heating |
Disposal Workflow
Caption: Logical workflow for the disposal of this compound.
By adhering to these rigorous disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe research environment and responsible chemical stewardship. Always consult your institution's specific safety guidelines and local regulations before proceeding with any chemical disposal.
References
Essential Safety and Operational Guide for Handling N-Boc-2-chloroethylamine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of N-Boc-2-chloroethylamine (CAS 71999-74-1). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 71999-74-1 |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol [1] |
| Appearance | Liquid or Off-white solid |
| Boiling Point | 75 °C at 8 mmHg |
| Density | 1.07 g/cm³ |
Personal Protective Equipment (PPE)
The following PPE is required at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978) or a combination of nitrile inner gloves and butyl rubber outer gloves. | Provides robust protection against a substance that is harmful in contact with skin and can cause severe burns. Given the lack of specific glove-resistance data, a conservative approach is necessary. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye damage.[2] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing, and a chemically impervious apron. | Prevents skin contact and protects from splashes.[2] |
| Respiratory Protection | A NIOSH-approved respirator is required. Work must be conducted in a certified chemical fume hood. | Protects against inhalation of harmful vapors.[2] |
Safe Handling and Operational Plan
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and have been recently tested.[2]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.
-
Don all required PPE as specified in the table above before handling the chemical.
2. Handling:
-
Conduct all manipulations of this compound within the fume hood.
-
Avoid the formation of dust and aerosols.[2]
-
Use compatible labware (e.g., glass) and ensure it is free of contaminants.
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
In case of eye contact, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
3. Spill Management:
-
In the event of a small spill within the fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated, sealed hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
For larger spills, evacuate the immediate area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound, including contaminated labware, absorbent materials, and PPE, must be treated as hazardous waste.
-
Solid Waste: Place contaminated gloves, absorbent materials, and other solid waste into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
